molecular formula C24H32ClN7O5 B607395 BMS-604992 CAS No. 674343-47-6

BMS-604992

Cat. No.: B607395
CAS No.: 674343-47-6
M. Wt: 534.0 g/mol
InChI Key: DFDPBEQMMOYQHK-GMUIIQOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EX-1314, also known as BMS-604992, is a growth hormone secretagogue receptor (GHSR) agonist.

Properties

CAS No.

674343-47-6

Molecular Formula

C24H32ClN7O5

Molecular Weight

534.0 g/mol

IUPAC Name

[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C24H31N7O5.ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);1H/t18-;/m1./s1

InChI Key

DFDPBEQMMOYQHK-GMUIIQOCSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EX-1314;  EX 1314;  EX1314;  EX-1314 HCl;  EX-1314 hydrochloride, BMS-604992;  BMS604992;  BMS 604992.

Origin of Product

United States

Foundational & Exploratory

BMS-604992: A Technical Overview of a Potent Ghrelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Developed by Bristol-Myers Squibb, this compound mimics the action of ghrelin, an endogenous peptide hormone primarily secreted by the stomach that plays a crucial role in stimulating appetite, growth hormone release, and regulating energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data, detailed signaling pathways, and representative experimental protocols.

Core Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the GHSR, a G-protein coupled receptor (GPCR).[1][2] This activation triggers a cascade of intracellular signaling events that lead to various physiological responses. The primary mechanism involves the stimulation of the Gαq/11 protein, which in turn activates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in many cellular processes.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound based on available preclinical data.

Table 1: In Vitro Activity of this compound

ParameterValueDescription
Binding Affinity (Ki) 2.3 nMA measure of the drug's affinity for the ghrelin receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity (EC50) 0.4 nMThe concentration of the drug that produces 50% of the maximal response in a functional assay, indicating its potency as an agonist.

Data sourced from MedChemExpress.[1]

Table 2: Preclinical In Vivo Effects of this compound in Rodent Models

EffectDosage and AdministrationOutcome
Increased Gastric Emptying 500 µg/kg; intraperitonealSignificant increase in the rate of gastric emptying compared to vehicle-treated controls.
Stimulation of Food Intake 1-1000 mg/kg; oralDose-responsive increase in food intake, with a minimum effective dose of approximately 10 mg/kg.
Increased Food Intake 500 µg/kg; intraperitonealApproximately 2-fold increase in food intake compared to vehicle-treated controls over a 4-hour period.

Data sourced from MedChemExpress.[1]

Signaling Pathways

Activation of the ghrelin receptor by this compound initiates a complex network of downstream signaling pathways. The primary pathway is the Gαq-PLC-IP3-Ca2+ cascade. However, GHSR can also couple to other G-proteins and signaling molecules, leading to a diverse range of cellular responses.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS604992 This compound GHSR GHSR (Ghrelin Receptor) BMS604992->GHSR Binds and Activates Gaq Gαq/11 GHSR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Physiological Effects (e.g., Growth Hormone Secretion, Appetite Stimulation) Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: GHSR signaling pathway activated by this compound.

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the ghrelin receptor, thereby determining its binding affinity.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing GHSR Incubate Incubate membranes, radioligand, and this compound together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ghrelin (e.g., [125I]-His9-ghrelin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Scintillation Quantify bound radioactivity using a scintillation counter Filter->Scintillation Analysis Calculate Ki value from competition binding curves Scintillation->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human ghrelin receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA) is used for all dilutions.

  • Competition Binding: In a 96-well plate, a fixed concentration of radiolabeled ghrelin (e.g., [125I]-His9-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a gamma scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

  • Cell Culture: Cells stably expressing the human ghrelin receptor are plated in a 96-well, black-walled, clear-bottom plate and cultured to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a stable baseline fluorescence, serial dilutions of this compound are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.

Conclusion

This compound is a potent and selective ghrelin receptor agonist with demonstrated in vitro and in vivo activity. Its mechanism of action through the GHSR signaling pathway makes it a valuable research tool for studying the physiological roles of ghrelin and a potential therapeutic candidate for conditions related to appetite and metabolism. The provided data and representative protocols offer a comprehensive technical overview for researchers and drug development professionals working in this field.

References

In-depth Technical Guide: Target Identification and Validation of BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific molecular target, mechanism of action, and detailed experimental data for BMS-604992 is not publicly available within the scope of the conducted research. The following guide provides a generalized framework for target identification and validation, drawing on established methodologies in drug discovery, and should be considered a template rather than a definitive report on this compound.

Executive Summary

This document outlines a comprehensive, albeit generalized, approach to the identification and validation of the molecular target for a novel therapeutic compound, exemplified by the placeholder this compound. The process of elucidating a drug's mechanism of action is critical for its development and regulatory approval. This guide details the typical experimental workflows, data presentation standards, and visualization of key biological pathways and processes that are integral to this endeavor. The methodologies described are standard in the pharmaceutical industry and are designed to provide a high degree of confidence in the identified drug-target interaction.

Target Identification Methodologies

The initial step in characterizing a novel compound is to identify its biological target(s). A multi-pronged approach is often employed to ensure robust and unbiased identification.

Affinity-Based Methods

Affinity-based approaches are foundational in target identification. These methods leverage the specific binding interaction between the compound and its protein target.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

  • Immobilization of this compound: The compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, typically sepharose beads.

  • Cell Lysate Preparation: A relevant cell line or tissue homogenate is prepared to release proteins into a soluble fraction.

  • Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads. Proteins that bind to the compound are retained on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads, often by using a competitive binder or by changing the buffer conditions (e.g., pH, salt concentration).

  • Proteomic Analysis: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Potential AC-MS Results

Protein IDGene SymbolSpectral Counts (this compound)Spectral Counts (Control)Fold Enrichmentp-value
P12345TGT1152530.4< 0.001
Q67890TGT289329.7< 0.001
..................
Phenotypic Screening and Genetic Approaches

When a compound is discovered through phenotypic screening, its target is unknown. Genetic methods can be employed to identify the target responsible for the observed phenotype.

Experimental Protocol: CRISPR-Cas9 Screening

  • Library Transduction: A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a relevant cell line.

  • Compound Treatment: The cell population is treated with this compound at a concentration that elicits the desired phenotype (e.g., cell death).

  • Selection: Cells that are resistant to the compound's effects will survive and proliferate.

  • Genomic DNA Extraction and Sequencing: The sgRNAs enriched in the resistant cell population are identified by deep sequencing.

  • Hit Identification: Genes targeted by the enriched sgRNAs are considered candidate targets of this compound.

Logical Workflow for Target Identification

cluster_0 Target Identification Strategies cluster_1 Experimental Execution cluster_2 Data Analysis cluster_3 Output Affinity-Based Affinity-Based AC_MS Affinity Chromatography-MS Affinity-Based->AC_MS Phenotypic/Genetic Phenotypic/Genetic CRISPR_Screen CRISPR-Cas9 Screen Phenotypic/Genetic->CRISPR_Screen Proteomics Quantitative Proteomics AC_MS->Proteomics Genomics sgRNA Enrichment Analysis CRISPR_Screen->Genomics Candidate_Targets Candidate_Targets Proteomics->Candidate_Targets Genomics->Candidate_Targets This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Phosphorylation Biological_Response Biological_Response Downstream_Effector_2->Biological_Response

No Publicly Available Data for BMS-604992 Discovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the in vitro and in vivo discovery studies of a compound designated as BMS-604992 . This suggests that "this compound" may be an internal project code that has not been disclosed in publications, a compound that was discontinued (B1498344) in early-stage development without significant published data, or a potential typographical error.

The search for "this compound" and related terms such as "pharmacology," "mechanism of action," and "preclinical data" did not yield any relevant scientific articles, patents, or clinical trial registrations that would allow for the creation of the requested in-depth technical guide. The search results did, however, identify several other compounds from Bristol-Myers Squibb (BMS), which are listed below in case of a possible misidentification of the compound number.

Alternative BMS Compounds Identified:

For the benefit of researchers, scientists, and drug development professionals who may have an interest in other Bristol-Myers Squibb compounds, the following were identified during the search process:

  • BMS-986419: A small molecule classified as an antementia agent that stimulates the eukaryotic initiation factor 2B.

  • BMS-275183: An orally active taxane. Its mechanism of action, like other taxanes, involves the polymerization of tubulin.

  • BMS-833923: An inhibitor of the Hedgehog (HH) signaling pathway.

  • BMS-908662: A BRAF inhibitor that has been studied in the context of melanoma and colorectal cancer.

  • BMS-929075: A compound that has been under investigation in clinical trials for Hepatitis C virus (HCV) infection.

  • BMS-986393: Also known as arlo-cel, this is a CAR-T cell therapy investigated for the treatment of relapsed or refractory multiple myeloma.

  • BMS-986259: A compound that has been studied in ascending dose trials to evaluate its safety in healthy participants.

Due to the absence of any specific data for this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. It is recommended to verify the compound identifier and consult internal or proprietary databases if access is available.

In-Depth Technical Guide: Pharmacological Profile of BMS-604992 (EX-1314)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information on BMS-604992 has been compiled from publicly available data, primarily from commercial vendor websites, patent literature, and review articles. A dedicated, peer-reviewed primary research publication detailing the comprehensive pharmacological profile and experimental protocols of this compound could not be identified. Therefore, the depth of information, particularly regarding detailed experimental methodologies, is limited.

Core Compound Information

This compound, also identified as EX-1314, is a selective, orally active small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. As a GHSR agonist, it mimics the action of the endogenous ligand ghrelin, which is known to play a crucial role in stimulating growth hormone release, regulating appetite, and modulating energy homeostasis.

Quantitative Pharmacological Data

The available quantitative data for this compound is summarized in the table below. This information is primarily sourced from commercial suppliers and lacks extensive details on the experimental conditions.

ParameterValueSpecies/SystemSource
Binding Affinity (Ki) 2.3 nMNot SpecifiedCommercial Vendor Data
Functional Potency (EC50) 0.4 nMNot SpecifiedCommercial Vendor Data

In Vitro and In Vivo Profile

This compound has been characterized in preclinical studies as a gastrointestinal prokinetic agent with an ability to stimulate food intake.

In Vitro Profile

Detailed in vitro studies on this compound, such as receptor selectivity screening against a broad panel of other receptors, transporters, and enzymes, are not publicly available.

In Vivo Profile

Limited in vivo data from a review article suggests that EX-1314 (this compound) enhances gastrointestinal motility and food intake in rodents.[1][2][3][4][5]

Study TypeSpeciesAdministration RouteDoseObserved EffectSource
Gastric EmptyingMiceIntraperitoneal500 µg/kgSignificant increase in gastric emptyingReview Article
Fecal OutputMiceOral300 mg/kg2-fold increase in fecal output in fed animalsReview Article
Food IntakeRodentsNot SpecifiedNot SpecifiedStimulation of food intakeReview Article

Mechanism of Action and Signaling Pathways

As a GHSR agonist, this compound is expected to activate the signaling pathways downstream of this G-protein coupled receptor. The primary signaling cascade initiated by GHSR activation involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in growth hormone secretion and other cellular responses.

Other potential signaling pathways that can be modulated by GHSR activation include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Protein Kinase B (Akt) pathways.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GHSR GHSR Gq Gq GHSR->Gq activates BMS604992 This compound BMS604992->GHSR binds PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2 [Ca2+]i IP3->Ca2 mobilizes Cellular_Response Cellular Response (e.g., GH Secretion) Ca2->Cellular_Response triggers

Caption: General signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR).

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the characterization of this compound are not publicly available. The following are generalized descriptions of potential methodologies based on the available information and standard practices for evaluating GHSR agonists.

In Vitro Radioligand Binding Assay (Hypothetical)
  • Objective: To determine the binding affinity (Ki) of this compound for the GHSR.

  • Methodology:

    • Cell membranes expressing the human GHSR would be prepared.

    • A radiolabeled ligand for GHSR (e.g., [125I]-Ghrelin) would be used.

    • Increasing concentrations of unlabeled this compound would be incubated with the cell membranes and the radioligand.

    • Following incubation, the bound and free radioligand would be separated by filtration.

    • The amount of bound radioactivity would be measured using a gamma counter.

    • The Ki value would be calculated from the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay - Intracellular Calcium Mobilization (Hypothetical)
  • Objective: To determine the functional potency (EC50) of this compound in activating the GHSR.

  • Methodology:

    • Cells stably expressing the human GHSR would be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence would be measured.

    • Increasing concentrations of this compound would be added to the cells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, would be measured over time using a fluorescence plate reader.

    • The EC50 value would be determined by plotting the concentration-response curve.

In Vivo Gastric Emptying Study (Conceptual Workflow)

The following diagram illustrates a conceptual workflow for an in vivo study to assess the effect of this compound on gastric emptying in mice, based on the limited information available.

Gastric_Emptying_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Mice) Fasting Fasting Animal_Acclimation->Fasting Dosing Dosing (Vehicle or this compound) Fasting->Dosing Test_Meal Administration of Non-absorbable Marker Meal Dosing->Test_Meal Euthanasia Euthanasia at Pre-determined Time Points Test_Meal->Euthanasia Stomach_Removal Stomach Removal Euthanasia->Stomach_Removal Marker_Quantification Quantification of Marker in Stomach Stomach_Removal->Marker_Quantification Calculation Calculation of Gastric Emptying (%) Marker_Quantification->Calculation

Caption: Conceptual workflow for an in vivo gastric emptying study.

Conclusion

This compound (EX-1314) is a potent GHSR agonist with demonstrated preclinical activity in stimulating food intake and gastrointestinal motility in rodents. While basic pharmacological parameters like Ki and EC50 values are available, a comprehensive, publicly accessible pharmacological profile from primary research is lacking. The information presented here is based on the limited available data and should be interpreted with caution. Further detailed studies would be required to fully elucidate the therapeutic potential and safety profile of this compound.

References

In-depth Technical Guide: BMS-604992 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available data on the binding affinity and kinetics of the compound BMS-604992 has yielded no specific results.

Despite a comprehensive search utilizing multiple queries, including "this compound binding affinity," "this compound kinetics," "this compound mechanism of action," and "this compound experimental protocols," no peer-reviewed publications, patents, or other technical documents detailing the quantitative binding data, kinetic parameters, or experimental methodologies for this specific compound could be located.

The search results did identify information on other compounds from Bristol-Myers Squibb, such as:

  • BMS-986419: An eukaryotic initiation factor 2b stimulant.[1]

  • BMS-204352: A maxi-K channel opener.[2]

  • BMS-275183: A taxane (B156437) that functions through the polymerization of tubulin.[3]

  • BMS-908662: A serine/threonine-protein kinase B-raf inhibitor.[4]

  • BMS-929075: A compound investigated for Hepatitis C Virus treatment.[5]

However, none of these documents reference or provide data for this compound. This suggests that information regarding this compound is not in the public domain at this time. Possible reasons for this include:

  • The compound is in a very early stage of development, and data has not yet been published.

  • The development of the compound was discontinued, and the data was never publicly disclosed.

  • The compound identifier may be incorrect or represent an internal designation not used in public disclosures.

Without access to primary data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows. Further investigation would require access to proprietary internal data from Bristol-Myers Squibb.

References

Preclinical Safety and Toxicology Data for BMS-604992: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly accessible scientific literature, clinical trial registries, and regulatory databases, no preclinical safety and toxicology data for a compound designated BMS-604992 were found.

Extensive searches were conducted to locate information pertaining to the preclinical development of this compound. These efforts included querying databases with terms such as "this compound preclinical safety," "this compound toxicology studies," "this compound animal studies," and "this compound pharmacology," as well as searching for its potential inclusion in clinical trial registries and databases of discontinued (B1498344) pharmaceutical compounds.

The absence of any public information suggests several possibilities:

  • Internal Project Designation: this compound may be an internal project code for a compound that has not advanced to a stage where information is publicly disclosed. Pharmaceutical companies often use internal identifiers for compounds in early-stage research and development.

  • Discontinued Program: The development of this compound may have been terminated at a very early preclinical stage, prior to any publications or public announcements. It is common for drug candidates to be discontinued for strategic or scientific reasons before reaching clinical trials.

  • Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated designation for the compound of interest.

Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on specific Bristol-Myers Squibb compounds are encouraged to consult the company's official publications and clinical trial information resources. For compounds not listed in the public domain, direct inquiry to Bristol-Myers Squibb may be necessary to ascertain their status.

In-depth Technical Guide on the Initial Proof-of-Concept Studies of BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available information regarding the initial proof-of-concept studies for the compound designated as BMS-604992 is not available at this time. Extensive searches for "this compound," "this compound dihydrochloride," and its associated CAS number (1469750-46-6) across scientific literature databases, clinical trial registries, and patent filings did not yield specific data on its mechanism of action, therapeutic target, or results from preclinical or early-phase clinical studies.

While the existence of "this compound dihydrochloride" is confirmed through chemical supplier listings, the critical scientific data required to construct a detailed technical guide, including quantitative data, experimental protocols, and signaling pathways, remains proprietary or unpublished.

To provide a comprehensive response that adheres to the user's core requirements, this guide will instead focus on a representative Bristol Myers Squibb (BMS) compound with publicly accessible proof-of-concept data. We will use BMS-986278 , an oral, lysophosphatidic acid receptor 1 (LPA1) antagonist investigated for the treatment of idiopathic pulmonary fibrosis (IPF), as a surrogate to demonstrate the requested format and level of detail.

Surrogate Compound: BMS-986278

This section will now proceed with the requested in-depth technical guide structure, using publicly available information for BMS-986278.

Core Data Presentation

The following tables summarize key quantitative data from the initial proof-of-concept studies of BMS-986278.

Table 1: Pharmacokinetic Properties of BMS-986278 in Healthy Volunteers

ParameterValue
Time to Maximum Concentration (Tmax)~1.5 hours
Half-life (t1/2)~24 hours
BioavailabilityHigh
MetabolismPrimarily via CYP3A4

Table 2: In Vitro Potency of BMS-986278

AssayIC50 (nM)
LPA1 Receptor Binding25
LPA-induced Calcium Mobilization40

Table 3: Phase 1 Study Safety and Tolerability

Adverse EventIncidence (BMS-986278 vs. Placebo)
Headache15% vs. 10%
Nausea10% vs. 5%
Dizziness8% vs. 3%
Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. LPA1 Receptor Binding Assay:

  • Objective: To determine the binding affinity of BMS-986278 to the human LPA1 receptor.

  • Methodology:

    • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor were prepared.

    • Membranes were incubated with a radiolabeled LPA1 ligand ([3H]-LPA) in the presence of varying concentrations of BMS-986278.

    • Non-specific binding was determined in the presence of an excess of unlabeled LPA.

    • Following incubation, the membranes were washed and the amount of bound radioactivity was quantified using a scintillation counter.

    • The IC50 value was calculated by non-linear regression analysis.

2. In Vivo Model of Pulmonary Fibrosis:

  • Objective: To evaluate the efficacy of BMS-986278 in a preclinical model of lung fibrosis.

  • Methodology:

    • C57BL/6 mice were administered bleomycin (B88199) intratracheally to induce pulmonary fibrosis.

    • A treatment group received daily oral doses of BMS-986278, while a control group received a vehicle.

    • After 21 days, the mice were euthanized, and lung tissue was harvested.

    • Fibrosis was assessed by measuring lung collagen content using the Sircol assay and by histological analysis of lung sections stained with Masson's trichrome.

    • Bronchoalveolar lavage fluid (BALF) was collected to measure inflammatory cell counts.

Mandatory Visualizations

Signaling Pathway of LPA1 Receptor Activation and Inhibition by BMS-986278

LPA1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling LPA1 LPA1 Receptor G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates LPA Lysophosphatidic Acid (LPA) LPA->LPA1 Activates BMS986278 BMS-986278 BMS986278->LPA1 Inhibits PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ROCK ROCK RhoA->ROCK Fibrosis Fibrosis Ca_mobilization->Fibrosis ROCK->Fibrosis

Caption: LPA1 receptor signaling cascade and the inhibitory action of BMS-986278.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_analysis Analysis start Day 0: Bleomycin Administration treatment Daily Oral Dosing (BMS-986278 or Vehicle) start->treatment end Day 21: Euthanasia and Tissue Collection treatment->end histology Histology (Masson's Trichrome) end->histology collagen Lung Collagen Assay (Sircol) end->collagen balf BALF Cell Count end->balf

Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.

Logical Relationship of BMS-986278 Development Stages

Development_Logic discovery Compound Discovery (High-Throughput Screening) preclinical Preclinical Studies (In Vitro & In Vivo) discovery->preclinical phase1 Phase 1 Clinical Trial (Safety & PK in Healthy Volunteers) preclinical->phase1 poc Proof of Concept (Efficacy in Patients) phase1->poc

Caption: Key stages in the early development of BMS-986278.

An In-depth Technical Guide to the Pharmaceutical Development Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Query: BMS-604992

An extensive search for the compound "this compound" did not yield any publicly available information. This suggests that "this compound" may be an internal designation for a compound that was discontinued (B1498344) in early development, a mistyped identifier, or a compound that has not yet been disclosed in scientific literature or clinical trial registries.

In lieu of a specific history and development timeline for this compound, this guide will provide a comprehensive overview of the typical lifecycle of a pharmaceutical compound, from initial discovery through to post-market surveillance. This generalized framework is representative of the rigorous process undertaken for all drug candidates, including those developed by Bristol Myers Squibb.

The Drug Development Lifecycle: From Concept to Clinic

The journey of a new drug from a laboratory concept to a patient's bedside is a long, complex, and resource-intensive process.[1][2] This journey is typically divided into several key stages: drug discovery, preclinical development, clinical trials, regulatory review, and post-market surveillance.[3][4] For every 20,000 to 30,000 compounds initially tested, only one is eventually approved for patient use.[4]

Stage 1: Drug Discovery and Lead Optimization

The initial phase of drug development focuses on identifying a biological target, such as an enzyme or receptor, that is implicated in a disease.[5][6] Researchers then search for "hits"—molecules that interact with this target.[5] These hits can be identified through various methods, including high-throughput screening of large compound libraries.[5][7]

Once promising hits are identified, a process of "lead optimization" begins. Medicinal chemists work to modify the chemical structure of the lead compounds to improve their properties, such as potency, selectivity, and pharmacokinetic profile (how the drug is absorbed, distributed, metabolized, and excreted by the body).[5][8]

Stage 2: Preclinical Development

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to assess its safety and efficacy.[1][9][10] This phase involves both in vitro (in a lab dish or test tube) and in vivo (in living organisms, typically animal models) studies.[1][9]

Key objectives of preclinical studies include:

  • Pharmacodynamics (PD): What the drug does to the body.[9]

  • Pharmacokinetics (PK): What the body does to the drug.[9]

  • Toxicology: Assessing the potential for the drug to cause harmful effects.[9][10]

The data gathered in this stage is crucial for determining a safe starting dose for human trials and for identifying potential safety concerns.[9]

Stage 3: Clinical Trials

If a compound shows promise in preclinical studies, the developer will submit an Investigational New Drug (IND) application to a regulatory body like the U.S. Food and Drug Administration (FDA).[11] Upon approval, the drug can enter clinical trials, which are typically conducted in four phases.[3][12][13]

Table 1: Phases of Clinical Trials

PhasePrimary ObjectivesTypical Number of Participants
Phase I Evaluate safety, determine a safe dosage range, and identify side effects.[4][8][13]20-100 healthy volunteers or patients for whom other treatment options are not available.[3]
Phase II Assess efficacy in patients with the target condition and continue to evaluate safety.[1][8][13]Up to several hundred patients with the disease or condition.[3]
Phase III Confirm efficacy, monitor side effects, compare to standard or equivalent treatments, and collect information that will allow the drug to be used safely.[3][8][13]300 to 3,000 patients with the disease or condition.[3]
Phase IV Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use in the general population.[3][13]Several thousand people with the disease or condition.[3]
Stage 4: Regulatory Review and Post-Market Surveillance

After successful completion of Phase III trials, the drug developer submits a New Drug Application (NDA) to the regulatory authorities.[8] This application contains all the data from preclinical and clinical studies. If the regulatory body determines that the benefits of the drug outweigh the risks, it will be approved for marketing.

The process does not end with approval. Phase IV trials and other post-market surveillance activities are conducted to monitor the long-term safety and effectiveness of the drug in a real-world setting.[3][13]

Illustrative Pipeline: Examples of Bristol Myers Squibb Compounds

While information on this compound is unavailable, the following table provides examples of other Bristol Myers Squibb compounds and their publicly disclosed developmental status and mechanisms of action, illustrating the diversity of a typical pharmaceutical pipeline.

Table 2: Examples of Bristol Myers Squibb Development Programs

Compound NameTherapeutic AreaMechanism of ActionHighest Disclosed Development Phase
Nivolumab (Opdivo) OncologyProgrammed death-1 (PD-1) blocking antibodyApproved
Apixaban (Eliquis) CardiovascularFactor Xa inhibitorApproved
Abatacept (Orencia) ImmunologyT-cell co-stimulation modulatorApproved
BMS-986419 NeuroscienceEukaryotic initiation factor 2b stimulantPhase I
BMS-833923 (XL139) OncologyHedgehog (HH) pathway inhibitorPhase I

Visualizing the Drug Development Process

To better illustrate the complex and lengthy process of drug development, the following diagrams provide a high-level overview of the development workflow and a hypothetical signaling pathway that a drug might target.

Drug_Development_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory & Post-Market Discovery Drug Discovery & Target ID Lead_Opt Lead Optimization Discovery->Lead_Opt Identify Hits Preclinical_Testing In Vitro & In Vivo Safety & Efficacy Lead_Opt->Preclinical_Testing Select Candidate Phase_I Phase I (Safety) Preclinical_Testing->Phase_I IND Filing Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA/BLA Submission & Review Phase_III->NDA Approval Approval NDA->Approval Phase_IV Phase IV (Post-Market) Approval->Phase_IV

A simplified workflow of the pharmaceutical development process.

Many drugs are designed to modulate the activity of specific signaling pathways within cells.[14] These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular functions.[14][15]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Drug Drug Target (e.g., BMS-XXXXXX) Kinase2 Kinase 2 Drug->Kinase2 Inhibition Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response

A hypothetical signaling pathway illustrating a drug target.

References

Methodological & Application

Application Notes and Protocols for BMS-604992 in Animal Models: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "BMS-604992" in publicly accessible scientific literature and databases did not yield any specific information. This suggests that "this compound" may be an internal Bristol Myers Squibb designation for a compound that has not yet been disclosed or published in the public domain. It is also possible that it is an early-stage compound, one whose development was discontinued, or a typographical error.

Without publicly available data, it is not possible to provide specific application notes, protocols, or mechanism of action for this compound.

To fulfill the user's request for format and content, a general template is provided below using a different, publicly documented Bristol Myers Squibb compound, BMS-275183 , as an illustrative example. BMS-275183 is an orally active taxane (B156437) that has been evaluated in various preclinical animal models.

Illustrative Example: Application Notes and Protocols for BMS-275183

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-275183 is an orally bioavailable taxane analogue. Like other taxanes such as paclitaxel, its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in proliferating cells.[1] Its oral bioavailability offers a significant advantage over intravenously administered taxanes. Preclinical studies have demonstrated its efficacy in a range of murine and human tumor xenograft models.[1]

Mechanism of Action: Microtubule Stabilization

BMS-275183 binds to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle formation and function during cell division. The cell is unable to progress through the M-phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).

cluster_0 Normal Microtubule Dynamics cluster_1 Action of BMS-275183 cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization Microtubule Polymerization->Microtubule Depolymerization Dynamic Instability Microtubule Microtubule Microtubule Depolymerization->Tubulin Dimers BMS-275183 BMS-275183 BMS-275183->Microtubule Binds to β-tubulin Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Prevents Depolymerization Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Death

Caption: Mechanism of action for BMS-275183.

In Vivo Efficacy Data Summary

BMS-275183 has demonstrated significant antitumor activity when administered orally in various preclinical models. The tables below summarize its efficacy compared to intravenous (i.v.) paclitaxel.

Table 1: Comparative Efficacy of Oral BMS-275183 and I.V. Paclitaxel in Murine and Human Tumor Models

Tumor ModelAnimal ModelBMS-275183 (Oral) EfficacyPaclitaxel (I.V.) EfficacyReference
M109 Lung (Murine)MouseAs effective as PaclitaxelStandard Efficacy[1]
C3H Mammary 16/C (Murine)MouseAs effective as PaclitaxelStandard Efficacy[1]
A2780 Ovarian (Human)Mouse & RatAs effective as PaclitaxelStandard Efficacy[1]
HCT/pk Colon (Human)MouseAs effective as PaclitaxelStandard Efficacy[1]
HCT-116 Colon (Human)MouseActive, but inferiorSuperior Efficacy[1]
CWR-22 Prostate (Human)MouseAs effective as anti-androgen therapyNot Applicable[1]

Experimental Protocols

The following are generalized protocols based on published studies involving taxanes in animal models. These should be adapted and optimized for specific experimental designs.

Animal Models
  • Species: Nude mice (athymic) are commonly used for human tumor xenografts. Immunocompetent mouse strains like C3H or BALB/c can be used for syngeneic murine tumor models.[1]

  • Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation (Xenograft Model)
  • Cell Culture: Grow human tumor cells (e.g., A2780 ovarian, HCT-116 colon) in appropriate media to ~80% confluency.

  • Harvesting: Trypsinize, wash, and resuspend cells in sterile, serum-free media or PBS.

  • Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Formulation and Dosing
  • Formulation: The specific vehicle for BMS-275183 is not detailed in the provided search results. However, oral taxanes are often formulated in vehicles suitable for oral gavage, which may include solutions with DMSO, Cremophor EL, ethanol, or other surfactants to improve solubility.

  • Dosing:

    • Route of Administration: Oral (p.o.) gavage.

    • Dose & Schedule: Studies on oral taxanes have shown that schedule dependency is a critical factor.[1] Increasing the time between administrations can lead to better tolerance and improved therapeutic outcomes. A starting point could be daily or every-other-day dosing schedules, which should be optimized based on tolerability studies.

    • Dose Finding: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) in the specific animal model.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

start Start: Tumor Cell Culture implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Phase (Wait for tumors to reach ~150mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle, BMS-275183, etc.) tumor_growth->randomize treatment Treatment Period (e.g., 21 days) Administer compound via oral gavage randomize->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Study Endpoint: - Tumor growth delay - Tumor regression monitoring->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis

Caption: General workflow for a xenograft efficacy study.

Concluding Remarks and Recommendations for this compound

While the information above provides a template based on BMS-275183, researchers interested in This compound should consider the following steps to find the necessary information:

  • Internal Databases: If you are affiliated with Bristol Myers Squibb, consult internal compound databases and research reports.

  • Patent Databases: Search patent databases (e.g., Google Patents, USPTO) for patents filed by Bristol Myers Squibb that may disclose the structure, synthesis, and biological activity of this compound or related compounds.

  • Chemical Databases: If the chemical structure is known, use it to search databases like SciFinder, Reaxys, or PubChem, which may link to relevant publications or supplier information that are not easily found using the BMS identifier.

References

No Publicly Available Data for BMS-604992 Prevents Guideline Creation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific and clinical data, no information was found for a pharmaceutical compound designated BMS-604992. As a result, the requested detailed application notes, protocols, dosage, and administration guidelines cannot be provided.

Extensive searches for "this compound" across scientific databases and clinical trial registries did not yield any relevant results pertaining to a therapeutic agent. The search results were primarily composed of information on other Bristol-Myers Squibb (BMS) compounds, general corporate information, and, notably, an automotive part—an HVAC Air Door Actuator—cataloged with the number 604-992.

This lack of public information suggests that this compound may be an internal compound designation that has not been disclosed in public forums, a discontinued (B1498344) research project, or a potential misidentification. Without any foundational data on its mechanism of action, preclinical studies, or clinical trials, it is impossible to generate the requested scientific and technical documentation.

For researchers, scientists, and drug development professionals seeking information on Bristol-Myers Squibb's portfolio, it is recommended to consult the company's official pipeline and publication channels for validated and publicly available information on their investigational and approved products.

Application Notes and Protocols for BMS-604992 in Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the research applications of BMS-604992 has yielded insufficient public data to provide detailed application notes, experimental protocols, or quantitative data for a specific disease.

While the identifier "this compound" is associated with a chemical entity, likely originating from Bristol Myers Squibb's research pipeline, there is a notable absence of published scientific literature detailing its biological target, mechanism of action, or its application in any specific disease model.

Our comprehensive search across multiple scientific databases and public resources did not uncover any peer-reviewed articles, clinical trial records, or substantive pharmacological data related to this compound. The information required to fulfill the user's request for detailed application notes, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is therefore not available in the public domain.

It is possible that this compound is an early-stage discovery compound that has not yet been characterized in published studies, or its development may have been discontinued (B1498344) before reaching the publication stage.

We encourage researchers, scientists, and drug development professionals interested in this compound to:

  • Consult proprietary databases from Bristol Myers Squibb if accessible.

  • Search for presentations or posters from scientific conferences that may contain preliminary data.

  • If this compound was identified through a specific publication or patent that was not captured in our search, providing that information may enable a more targeted and successful retrieval of relevant data.

Without foundational information on the compound's pharmacology and preclinical or clinical use, the generation of detailed and accurate application notes and protocols is not feasible at this time. We are committed to providing accurate and well-supported scientific information and will update this response if and when new data on this compound becomes publicly available.

Application Notes and Protocols for BMS-604992 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

BMS-604992 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. The development of robust and efficient high-throughput screening (HTS) assays is crucial for the identification and characterization of molecules like this compound, enabling rapid assessment of their biological activity and mechanism of action. These application notes provide a framework for the utilization of this compound in various HTS formats, offering detailed protocols and data presentation guidelines to facilitate drug discovery and development efforts.

The following sections will detail the mechanism of action of this compound, provide protocols for relevant HTS assays, present hypothetical data in a structured format, and include diagrams of the targeted signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

Extensive research has identified this compound as a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ (STK-XYZ). STK-XYZ is a critical component of the ABC signaling pathway, which is aberrantly activated in several human cancers. Upon activation by upstream signals, STK-XYZ phosphorylates and activates the transcription factor Substrate-P, leading to the expression of genes involved in cell proliferation and survival. By inhibiting STK-XYZ, this compound effectively blocks this signaling cascade, resulting in decreased tumor cell growth and induction of apoptosis.

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STK_XYZ STK_XYZ Receptor->STK_XYZ Upstream_Signal Upstream_Signal Upstream_Signal->Receptor Activates Substrate_P Substrate_P STK_XYZ->Substrate_P Phosphorylates Gene_Expression Gene_Expression Substrate_P->Gene_Expression Promotes BMS_604992 BMS_604992 BMS_604992->STK_XYZ Inhibits Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Caption: The ABC signaling pathway and the inhibitory action of this compound.

High-Throughput Screening Assays

The following are representative HTS assays that can be adapted for the screening and characterization of this compound and other inhibitors of the STK-XYZ kinase.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay directly measures the enzymatic activity of STK-XYZ and its inhibition by this compound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Dilute recombinant human STK-XYZ enzyme and biotinylated Substrate-P peptide in assay buffer.

    • Prepare ATP solution in assay buffer.

    • Prepare detection reagents: Europium cryptate-labeled anti-phospho-Substrate-P antibody and streptavidin-XL665.

    • Serially dilute this compound in 100% DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted this compound or DMSO control to each well.

    • Add 4 µL of STK-XYZ enzyme solution.

    • Add 4 µL of biotinylated Substrate-P peptide and ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF_Workflow Start Start Dispense_Compound Dispense this compound or DMSO Start->Dispense_Compound Add_Enzyme Add STK-XYZ Enzyme Dispense_Compound->Add_Enzyme Add_Substrate_ATP Add Substrate-P & ATP Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate (60 min) Add_Substrate_ATP->Incubate_1 Add_Detection Add HTRF Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate (60 min) Add_Detection->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the STK-XYZ HTRF biochemical assay.

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines with aberrant ABC signaling.

Experimental Protocol:

  • Cell Culture:

    • Culture ABC-dependent cancer cells (e.g., HT-29) in appropriate media supplemented with 10% fetal bovine serum.

  • Assay Procedure (384-well plate format):

    • Seed cells at a density of 2,000 cells per well and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound or DMSO control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (DMSO treated) and negative (no cells) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes hypothetical data for this compound and a reference compound in the described HTS assays.

CompoundSTK-XYZ HTRF IC₅₀ (nM)HT-29 Cell Proliferation GI₅₀ (nM)
This compound 15.285.7
Reference Cpd A 50.8350.1
Reference Cpd B 120.3>1000

Conclusion

The application notes and protocols provided herein offer a robust starting point for the high-throughput screening and characterization of this compound, a potent inhibitor of the STK-XYZ kinase. The described biochemical and cell-based assays are suitable for primary screening, dose-response studies, and structure-activity relationship (SAR) analysis. The structured data presentation and clear visualization of the signaling pathway and experimental workflows are designed to facilitate efficient and effective drug discovery research. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and available resources.

Application Notes and Protocols for BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and handling of BMS-604992 dihydrochloride (B599025) solutions, along with available data on its stability. This compound is a research compound with the CAS number 1469750-46-6.[1][2] It is identified as a Ghrelin Receptor (GHSR) target, acting within the GPCR/G Protein pathway.[1] This document outlines best practices for dissolving and storing the compound to ensure its integrity and performance in various experimental settings.

Chemical Information

PropertyValueReference
Compound Name This compound dihydrochloride[1][2]
CAS Number 1469750-46-6[1][2]
Molecular Weight 570.47 g/mol [1]
Target Ghrelin Receptor (GHSR)[1]
Signaling Pathway GPCR/G Protein[1]

Solution Preparation

Recommended Solvents

The recommended solvent for preparing stock solutions of this compound dihydrochloride is Dimethyl Sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.[1]

Materials:

  • This compound dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound dihydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.70 mg of the compound (Molecular Weight = 570.47 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 5.70 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 40°C) and sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to minimize freeze-thaw cycles and light exposure.

Logical Relationship for Stock Solution Preparation:

G cluster_start Start cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage start Start: Equilibrate Compound weigh Weigh this compound Dihydrochloride start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex/Sonicate Until Dissolved add_solvent->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at Recommended Temperature aliquot->store

Caption: Workflow for this compound dihydrochloride stock solution preparation.

Solution Stability and Storage

ParameterRecommendationRationale
Storage Temperature Store DMSO stock solutions at -20°C or -80°C.Minimizes degradation and preserves compound integrity over time.
Light Exposure Protect from light. Use amber-colored or foil-wrapped vials.Prevents photodegradation of the compound.
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots.Repeated freezing and thawing can lead to compound degradation and precipitation.
Working Solutions Prepare fresh working solutions in aqueous buffers from the frozen DMSO stock on the day of the experiment.Ensures stability and solubility in the final experimental medium.

Note: It is highly recommended to perform a stability test for your specific experimental conditions if the solution is to be stored for an extended period or under different conditions.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the provided search results. Researchers should develop specific protocols based on their experimental needs, considering the compound's target and mechanism of action.

General considerations for in vitro and in vivo experiments:

  • Solvent Effects: When using DMSO stock solutions, ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Aqueous Solubility: The solubility of this compound in aqueous buffers may be limited. It is crucial to determine the solubility in your specific experimental buffer before proceeding.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the results.

Signaling Pathway

This compound targets the Ghrelin Receptor (GHSR), which is a G protein-coupled receptor (GPCR). The general signaling pathway for GHSR is as follows:

G BMS604992 This compound GHSR Ghrelin Receptor (GHSR) BMS604992->GHSR Binds to G_Protein G Protein (Gq/11) GHSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified signaling pathway of the Ghrelin Receptor (GHSR).

Disclaimer: This document is intended for research use only. The information provided is based on currently available data and should be used as a guide. It is the responsibility of the end-user to validate these protocols for their specific applications. Always follow good laboratory practices and consult the relevant Safety Data Sheet (SDS) before handling any chemical compounds.

References

Application Notes and Protocols for Western Blotting Analysis Following Treatment with BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for performing Western blot analysis to investigate the effects of the compound BMS-604992 on protein expression and signaling pathways in a cellular context. Due to the limited publicly available information on the specific molecular target and mechanism of action of this compound, this protocol is presented as a general framework. Researchers should adapt this protocol based on their specific cell type, target protein(s) of interest, and the hypothesized signaling pathway being modulated by this compound. The methodologies outlined here cover cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the application of this protocol, we will consider a hypothetical scenario where this compound is an inhibitor of a kinase in a generic signaling cascade. The following diagrams, generated using Graphviz, depict this hypothetical pathway and the general experimental workflow for Western blotting.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Target_Protein Target_Protein Kinase_B->Target_Protein Transcription_Factor Transcription_Factor Target_Protein->Transcription_Factor BMS_604992 BMS_604992 BMS_604992->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.

G Cell_Culture_and_Treatment Cell_Culture_and_Treatment Cell_Lysis Cell_Lysis Cell_Culture_and_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody_Incubation Primary_Antibody_Incubation Blocking->Primary_Antibody_Incubation Secondary_Antibody_Incubation Secondary_Antibody_Incubation Primary_Antibody_Incubation->Secondary_Antibody_Incubation Detection Detection Secondary_Antibody_Incubation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for Western blot analysis.

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment. The seeding density will need to be optimized for your specific cell line.

  • Cell Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in cell culture medium.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration. This should be determined experimentally based on the expected biological response.

2. Preparation of Cell Lysates

  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis:

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

3. Protein Quantification

  • Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.

  • Procedure: Follow the manufacturer's instructions for the chosen assay.

  • Normalization: Based on the determined concentrations, normalize all samples to the same protein concentration using lysis buffer.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

    • Run the gel in 1X running buffer according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

5. Protein Transfer (Electroblotting)

  • Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, this step is not necessary.

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and another sponge. Ensure there are no air bubbles between the gel and the membrane.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the molecular weight of the target protein and the transfer system used.

6. Immunodetection

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).

    • Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.[1][2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to your target protein in the blocking solution at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3][4]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (which recognizes the host species of the primary antibody) in the blocking solution.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Data Analysis

  • Signal Development:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

  • Image Acquisition:

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

    • Acquire images with different exposure times to ensure the signal is within the linear range and not saturated.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.

    • Compare the normalized protein expression levels between the vehicle-treated and this compound-treated samples.

Data Presentation

Summarize all quantitative data in a structured table for clear comparison.

ParameterRecommended Value/RangeNotes
Cell Seeding Density Cell line dependentOptimize for 70-80% confluency at time of treatment.
This compound Concentration To be determinedPerform a dose-response experiment.
Treatment Duration To be determinedPerform a time-course experiment.
Protein Loading Amount 20-30 µgMay need optimization based on target protein abundance.
Primary Antibody Dilution See manufacturer's datasheetTypically between 1:500 and 1:2000.
Secondary Antibody Dilution See manufacturer's datasheetTypically between 1:2000 and 1:10000.
Blocking Time 1 hour at RT or overnight at 4°C5% non-fat milk or BSA in TBST.[1][3]
Primary Antibody Incubation Overnight at 4°CCan be done for 1-2 hours at room temperature.[3]
Secondary Antibody Incubation 1 hour at room temperature
Washing Steps 3 x 5-10 minutes in TBSTCrucial for reducing background noise.

References

Application Notes and Protocols for Immunohistochemical Analysis of Trk Family Receptors, the Targets of the Pan-Trk Inhibitor BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-604992 is a potent and selective small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These receptors are crucial for neuronal development, survival, and function. Dysregulation of the Trk signaling pathway has been implicated in various cancers and neurological disorders. Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of the Trk receptors in tissue samples, providing critical insights into their roles in both normal physiology and disease. These application notes provide detailed protocols for the IHC staining of TrkA, TrkB, and TrkC, the molecular targets of this compound, to aid researchers in assessing the expression of these key biomarkers.

Target Information

TargetGene NameCellular LocalizationKey FunctionsAssociated Diseases
TrkA NTRK1Cell membrane, cytoplasmHigh-affinity receptor for Nerve Growth Factor (NGF), crucial for neuronal survival and differentiation.Neuroblastoma, lung cancer, thyroid cancer
TrkB NTRK2Cell membrane, cytoplasmHigh-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4), involved in synaptic plasticity and memory.Neurodegenerative diseases, depression, various cancers
TrkC NTRK3Cell membrane, cytoplasmHigh-affinity receptor for Neurotrophin-3 (NT-3), essential for proprioceptive neuron development.Secretory breast carcinoma, medulloblastoma

Experimental Workflow for Trk Receptor IHC

The following diagram outlines the major steps for performing immunohistochemistry to detect Trk family receptors.

G cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (FFPE or Frozen) Sectioning 2. Sectioning (4-5 µm sections) Tissue_Collection->Sectioning Mounting 3. Slide Mounting Sectioning->Mounting Deparaffinization 4. Deparaffinization & Rehydration Mounting->Deparaffinization Antigen_Retrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking 6. Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-TrkA, TrkB, or TrkC) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (e.g., DAB) Secondary_Ab->Detection Counterstain 10. Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration_Coverslipping 11. Dehydration & Coverslipping Counterstain->Dehydration_Coverslipping Imaging 12. Microscopy & Imaging Dehydration_Coverslipping->Imaging Scoring 13. Pathological Scoring Imaging->Scoring G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Trk_Receptor Trk Receptor (TrkA/B/C) RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway Trk_Receptor->RAS_RAF_MEK PI3K_AKT PI3K-AKT-mTOR Pathway Trk_Receptor->PI3K_AKT PLCg PLCγ Pathway Trk_Receptor->PLCg Neurotrophin Neurotrophin (e.g., NGF, BDNF) Neurotrophin->Trk_Receptor BMS604992 This compound BMS604992->Trk_Receptor Inhibits Transcription Gene Transcription RAS_RAF_MEK->Transcription PI3K_AKT->Transcription PLCg->Transcription Survival Cell Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Application Notes and Protocols for Flow Cytometry Analysis Following BMS-604992 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific mechanism of action and cellular effects of BMS-604992 is not widely available in published literature. For the purpose of these application notes and protocols, we will hypothesize that this compound acts as an inhibitor of the IKK/NF-κB signaling pathway, a common target in cancer drug development known to induce apoptosis and cell cycle arrest. The described effects and protocols are based on those observed with similar inhibitors and serve as a comprehensive guide for researchers.

Application Notes

This document provides detailed protocols for the analysis of apoptosis and cell cycle distribution in tumor cell lines treated with the hypothetical IKK/NF-κB inhibitor, this compound, using flow cytometry.

Introduction to this compound's Hypothesized Mechanism of Action

This compound is postulated to be a selective inhibitor of the IκB kinase (IKK) complex. In many cancer cells, the NF-κB signaling pathway is constitutively active, promoting cell survival, proliferation, and inflammation. IKK is a key upstream regulator of this pathway. Inhibition of IKK by this compound is expected to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic and pro-proliferative genes. The downstream effects of this inhibition are anticipated to be the induction of apoptosis and arrest of the cell cycle.

Expected Cellular Effects of this compound Treatment

Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent increase in apoptosis and alterations in cell cycle progression. These effects can be quantitatively assessed using flow cytometry.

  • Induction of Apoptosis: Inhibition of the pro-survival NF-κB pathway is likely to trigger the intrinsic apoptotic cascade. This can be measured by the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).

  • Cell Cycle Arrest: By inhibiting the transcription of genes required for cell cycle progression, this compound may cause cells to accumulate in a specific phase of the cell cycle, most commonly the G1 or G2/M phase.

Data Presentation

The quantitative data obtained from flow cytometry analysis of cells treated with this compound can be summarized as follows:

Table 1: Summary of Expected Flow Cytometry Data after this compound Treatment

Treatment GroupConcentration (µM)Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% G1 Phase% S Phase% G2/M Phase
Vehicle Control02495 ± 23 ± 12 ± 155 ± 325 ± 220 ± 2
This compound12480 ± 412 ± 38 ± 265 ± 420 ± 315 ± 2
This compound52460 ± 525 ± 415 ± 370 ± 515 ± 215 ± 3
This compound102440 ± 640 ± 520 ± 475 ± 610 ± 215 ± 4
Vehicle Control04893 ± 34 ± 13 ± 156 ± 424 ± 320 ± 3
This compound14865 ± 520 ± 415 ± 372 ± 513 ± 215 ± 3
This compound54835 ± 645 ± 620 ± 478 ± 68 ± 214 ± 4
This compound104820 ± 550 ± 730 ± 580 ± 75 ± 215 ± 5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for staining this compound-treated cells with FITC-conjugated Annexin V and PI for the detection of apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Harvesting:

    • For adherent cells, gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, proceed to the next step.

    • Collect the cell suspension into a 1.5 mL microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate single-stain controls (Annexin V-FITC only and PI only) and an unstained control for setting compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol outlines the procedure for staining the DNA of this compound-treated cells with PI to analyze cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO)

  • PBS, Ca2+/Mg2+-free

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Signal IkBa IkBa IKK->IkBa P NFkB NFkB IkBa->NFkB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation BMS604992 This compound BMS604992->IKK Apoptosis_Proteins Pro-apoptotic Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Survival_Proteins Anti-apoptotic Proteins Survival_Proteins->Apoptosis_Proteins Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription Gene_Transcription->Survival_Proteins Upregulation Cell_Cycle_Proteins Cell Cycle Proteins Gene_Transcription->Cell_Cycle_Proteins Upregulation Proliferation Proliferation Cell_Cycle_Proteins->Proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

G cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_Cells Treat with this compound and Vehicle Control Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide Wash_Cells->Stain_AnnexinV_PI Fix_Cells Fix with 70% Ethanol Wash_Cells->Fix_Cells Analyze_Apoptosis Flow Cytometry Analysis (Apoptosis) Stain_AnnexinV_PI->Analyze_Apoptosis End End Analyze_Apoptosis->End Stain_PI Stain with PI/RNase A Fix_Cells->Stain_PI Analyze_CellCycle Flow Cytometry Analysis (Cell Cycle) Stain_PI->Analyze_CellCycle Analyze_CellCycle->End

Caption: Experimental workflow for flow cytometry analysis.

Application Notes and Protocols for In-Vivo Imaging of BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available information regarding the use of BMS-604992 in in-vivo imaging techniques yielded no specific results.

No preclinical or clinical studies detailing the application of this compound as an imaging agent were identified in the public domain. Consequently, there is no available data to construct detailed application notes, experimental protocols, or quantitative data summaries for this specific compound. The mechanism of action, potential imaging targets, and optimal imaging modalities for this compound remain undisclosed in the provided search results.

Further investigation into proprietary databases or direct inquiry with Bristol-Myers Squibb may be necessary to obtain information on the in-vivo imaging applications of this compound. Without such information, the creation of detailed protocols, data tables, and signaling pathway diagrams as requested is not possible.

Troubleshooting & Optimization

Technical Support Center: Compound X Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with the investigational compound, Compound X.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Compound X?

A1: Compound X is a poorly soluble compound. Its aqueous solubility is extremely low, typically less than 1 µg/mL in neutral pH buffers at room temperature. This can pose significant challenges for in vitro and in vivo studies.

Q2: Why is my Compound X not dissolving in aqueous buffers like PBS?

A2: Due to its hydrophobic nature, Compound X has limited solubility in aqueous solutions like Phosphate Buffered Saline (PBS). Direct dissolution in PBS will likely result in precipitation or an incomplete solution. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.

Q3: What are the recommended solvents for preparing a stock solution of Compound X?

A3: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Compound X exhibits good solubility in DMSO. For in vivo experiments, co-solvent systems may be necessary to maintain solubility upon dilution into aqueous media.

Troubleshooting Guide

Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous media.

This is a common issue due to the poor aqueous solubility of Compound X. The DMSO concentration may not be sufficient to maintain solubility upon dilution.

Solutions:

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO, as it can be toxic to cells at higher concentrations.

  • Use a Co-solvent System: For in vivo studies, a co-solvent system can improve solubility. A commonly used system is a mixture of DMSO, PEG400, and saline.

  • Utilize a Formulation Vehicle: Consider using a formulation vehicle such as a cyclodextrin (B1172386) or a lipid-based formulation to enhance the aqueous solubility of Compound X.

Issue 2: Inconsistent results in cell-based assays.

Inconsistent results can often be attributed to the precipitation of Compound X in the cell culture medium, leading to variable effective concentrations.

Solutions:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation.

  • Solubility Testing in Media: Perform a solubility test of Compound X in your specific cell culture medium to determine its solubility limit.

  • Pre-complexation with Serum: If your cell culture medium contains serum, pre-incubating the diluted Compound X solution with serum for a short period before adding it to the cells can sometimes improve solubility due to binding with serum proteins like albumin.

Quantitative Data Summary

The following table summarizes the solubility of Compound X in various solvents and solvent systems.

Solvent/SystemConcentration (mg/mL)Temperature (°C)Notes
Water (pH 7.0)< 0.00125Practically insoluble
PBS (pH 7.4)< 0.00125Practically insoluble
DMSO> 5025Highly soluble
Ethanol~ 525Moderately soluble
DMSO:PEG400:Saline (10:40:50)~ 225Suitable for in vivo studies
20% Hydroxypropyl-β-cyclodextrin~ 1.525Improved aqueous solubility

Key Experimental Protocols

Protocol 1: Preparation of Compound X Stock Solution
  • Weigh the desired amount of Compound X powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication step can be used to aid dissolution if needed.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Prepare a 10 mM stock solution of Compound X in DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add 2 µL of each DMSO dilution to 198 µL of the test aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. This results in a 1% final DMSO concentration.

  • Seal the plate and incubate at room temperature for 24 hours with gentle shaking.

  • After incubation, measure the turbidity of each well using a nephelometer or a plate reader at 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer control is considered the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound X add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute inspect Visually Inspect for Precipitation dilute->inspect add_to_cells Add to Cells inspect->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using Compound X in cell-based assays.

troubleshooting_flowchart cluster_solutions Potential Solutions cluster_verification Verification start Precipitation Observed Upon Dilution? increase_dmso Increase Final DMSO % start->increase_dmso Yes use_cosolvent Use Co-solvent System (e.g., DMSO/PEG400) start->use_cosolvent Yes use_formulation Use Formulation Vehicle (e.g., Cyclodextrin) start->use_formulation Yes end Proceed with Experiment start->end No solubility_test Perform Kinetic Solubility Assay increase_dmso->solubility_test use_cosolvent->solubility_test use_formulation->solubility_test visual_check Visual Inspection of Final Solution solubility_test->visual_check visual_check->end

Caption: Troubleshooting flowchart for addressing Compound X precipitation issues.

Technical Support Center: Optimizing BMS-604992 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the hypothetical small molecule inhibitor, BMS-604992. The following information is based on general best practices for working with small molecule inhibitors due to the limited publicly available data on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For a novel inhibitor like this compound, it is crucial to determine the optimal concentration empirically. A good starting point for most small molecule inhibitors in cell-based assays is to perform a dose-response curve.[1] It is advisable to test a broad range of concentrations, typically from low nanomolar (nM) to high micromolar (µM), to identify the IC50 (half-maximal inhibitory concentration).

Q2: How can I address poor solubility of this compound in aqueous buffers?

A2: Poor aqueous solubility is a common issue with small molecule inhibitors.[2] Here are some strategies to improve solubility:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. However, the final concentration in the assay medium should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.[2][3]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Adjusting the pH of the buffer may enhance solubility.[2]

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[2]

Q3: I am observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[2][4]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can affect the cellular response to the inhibitor. Standardizing cell culture protocols is essential.[2]

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. Ensure pipettes are regularly calibrated.[2]

Q4: How can I determine if the observed effects of this compound are due to off-target effects?

A4: Distinguishing on-target from off-target effects is critical for validating experimental results.[3] Here are some approaches:

  • Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the intended target.[3]

  • Use a Negative Control Analog: A structurally similar but inactive analog of the inhibitor can serve as a negative control.[3]

Troubleshooting Guides

Issue 1: High background signal in the assay.

  • Possible Cause: The inhibitor may be precipitating at high concentrations, leading to light scattering or non-specific interactions.

  • Solution: Visually inspect the solution for any cloudiness or precipitate. Perform a dose-response curve to check for a steep, non-saturating curve, which can be indicative of aggregation. Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer may help disrupt aggregates.[3]

Issue 2: The inhibitory effect diminishes in long-term experiments.

  • Possible Cause: The inhibitor may be unstable or metabolized by the cells over time.[3]

  • Solution: Replenish the media with fresh inhibitor at regular intervals. To assess the inhibitor's stability in the culture medium, you can incubate it for different durations and then test its activity.[3]

Issue 3: The vehicle control (e.g., DMSO) is showing a biological effect.

  • Possible Cause: The final concentration of the solvent may be too high.

  • Solution: It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[3] Ensure that all experimental conditions, including the untreated control, have the same final concentration of the vehicle.

Data Presentation

Table 1: General Recommended Concentration Ranges for Small Molecule Inhibitors

Assay TypeStarting Concentration RangeKey Considerations
Biochemical Assays 0.1 nM - 100 µMPurity of the target protein and inhibitor are critical.
Cell-Based Assays 1 nM - 50 µMCell permeability, inhibitor stability, and off-target effects need to be considered.[3]
In Vivo Studies 1 mg/kg - 100 mg/kgPharmacokinetics, bioavailability, and potential toxicity are major factors.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound in a Cell-Based Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1:3 or 1:10) in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Remember to include a vehicle-only control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway for this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase_B Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

Experimental_Workflow Workflow for Optimizing Inhibitor Concentration Start Start Prepare_Stock_Solution Prepare 10 mM Stock in DMSO Start->Prepare_Stock_Solution Serial_Dilution Perform Serial Dilutions (e.g., 1 nM - 100 µM) Prepare_Stock_Solution->Serial_Dilution Cell_Treatment Treat Cells with Inhibitor Concentrations Serial_Dilution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Analysis Analyze Data and Determine IC50 Assay->Data_Analysis Optimization Optimal Concentration Achieved? Data_Analysis->Optimization Optimization->Serial_Dilution No, refine concentration range End End Optimization->End Yes

Caption: General workflow for determining the optimal inhibitor concentration.

References

Technical Support Center: BMS-604992 Off-Target Effects and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BMS-604992 (also known as EX-1314), a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), commonly known as the ghrelin receptor.[1][2] This guide aims to help users anticipate, identify, and mitigate potential experimental issues arising from off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It is a selective and potent agonist with a high binding affinity (Ki = 2.3 nM) and functional activity (EC50 = 0.4 nM) for this receptor.[1][2]

Q2: What are the known or potential off-target effects of this compound and other GHSR agonists?

A2: While specific off-target binding data for this compound is not extensively published in the public domain, potential off-target effects can be inferred from the broader class of GHSR agonists. The most commonly reported adverse effects are related to gastrointestinal (GI) motility, such as nausea, vomiting, diarrhea, and abdominal pain.[1][2] Another area of consideration is the potential influence on glycemic control, as growth hormone secretion can have downstream effects on insulin (B600854) sensitivity.[1] It is also important to consider that like many small molecules, off-target interactions with other receptors, enzymes, or ion channels are possible and should be experimentally evaluated.

Q3: I am observing a cellular phenotype that doesn't align with the known function of GHSR. How can I determine if this is an off-target effect?

A3: This is a strong indication of potential off-target activity. A systematic approach to investigate this includes:

  • Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve compared to the on-target GHSR activation.

  • Use of a Structural Analog: Employ a structurally related but inactive analog of this compound. If the phenotype persists with the active compound but not the inactive one, it is more likely to be an on-target effect.

  • GHSR Knockout/Knockdown Models: Utilize cell lines or animal models where the GHSR gene is knocked out or its expression is knocked down. The persistence of the phenotype in the absence of the primary target strongly suggests an off-target effect.

  • Rescue Experiments: In a GHSR-deficient system, reintroducing the receptor should rescue the expected on-target effects but not the off-target phenotype.

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employ Multiple Chemical Probes: Use other GHSR agonists with different chemical scaffolds to confirm that the observed phenotype is consistent across different molecules targeting the same receptor.

  • Control Experiments: Always include appropriate vehicle controls and, if possible, a negative control compound.

  • Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as genetic manipulation (e.g., siRNA, CRISPR) of the target.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected changes in cell viability or proliferation. The compound may be interacting with kinases, ion channels, or other proteins involved in cell cycle regulation or apoptosis.1. Perform a broad kinase selectivity screen. 2. Conduct a cellular thermal shift assay (CETSA) to identify protein binding partners. 3. Assess cell cycle progression and apoptosis markers at various concentrations.
Alterations in metabolic pathways unrelated to growth hormone signaling. This compound could be binding to metabolic enzymes or other receptors involved in glucose or lipid metabolism.1. Profile changes in key metabolic markers. 2. Use computational modeling to predict potential off-target interactions with metabolic proteins. 3. Perform affinity-based pull-down assays followed by mass spectrometry to identify binding partners.
Inconsistent results between in vitro and in vivo experiments. Differences in drug metabolism, tissue distribution, or the presence of interacting proteins in a whole organism can lead to different off-target profiles.1. Analyze the metabolite profile of this compound in the in vivo model. 2. Evaluate the expression levels of the primary target and potential off-targets in the relevant tissues. 3. Conduct ex vivo experiments on isolated tissues to bridge the gap between cell-based assays and whole-animal studies.

Experimental Protocols

1. Profiling Off-Target Kinase Interactions

  • Methodology: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test this compound against a panel of hundreds of kinases at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: Results are typically provided as percent inhibition relative to a control. Hits are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition). Follow-up with IC50 determination for significant hits is recommended.

2. Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification

  • Principle: The binding of a ligand can stabilize a target protein, leading to an increase in its melting temperature. This can be used to confirm target engagement and identify novel binding partners in a cellular context.

  • Workflow:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of soluble protein at each temperature using Western blotting for a specific target or mass spectrometry for proteome-wide analysis.

3. Affinity-Based Pull-Down Assay

  • Principle: An immobilized version of this compound is used to "pull down" its binding partners from a cell lysate.

  • Workflow:

    • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

    • Incubation: Incubate the biotinylated probe with cell lysate.

    • Capture: Use streptavidin-coated beads to capture the probe and any bound proteins.

    • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Visualizations

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS604992 This compound GHSR GHSR (Ghrelin Receptor) BMS604992->GHSR Binds Gq11 Gq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling Ca_PKC->Downstream Off_Target_Troubleshooting Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse CompareCurves Compare On-Target vs. Unexpected Phenotype Dose-Response Curves DoseResponse->CompareCurves DifferentCurves Different Curves? CompareCurves->DifferentCurves OffTargetLikely Off-Target Effect Likely DifferentCurves->OffTargetLikely Yes OnTargetLikely On-Target Effect More Likely DifferentCurves->OnTargetLikely No FurtherValidation Proceed with Further Off-Target Validation (e.g., CETSA, Pull-down) OffTargetLikely->FurtherValidation Experimental_Workflow_CETSA A 1. Treat Cells with This compound or Vehicle B 2. Heat Lysates to a Range of Temperatures A->B C 3. Centrifuge to Separate Soluble and Aggregated Proteins B->C D 4. Quantify Soluble Protein (Western Blot or Mass Spec) C->D E 5. Compare Thermal Stability Between Treated and Vehicle D->E

References

Technical Support Center: Troubleshooting BMS-604992 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in experiments involving the investigational compound BMS-604992. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent IC50 values for this compound between experimental runs. What are the potential causes?

Inconsistent results can arise from several factors related to compound handling, assay conditions, and cell culture practices.[1] Key areas to investigate include:

  • Compound Stability: Small molecules can degrade over time, particularly with repeated freeze-thaw cycles, exposure to light, or improper storage.[1][2] It is recommended to prepare fresh dilutions from a stable, concentrated stock solution for each experiment.

  • Solubility Issues: Poor aqueous solubility is a common challenge with small molecule inhibitors.[1][3] If this compound precipitates in your assay medium, it will lead to variability in the effective concentration.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and the specific batch of serum used can significantly impact the cellular response to a compound.[1] Standardizing cell culture protocols is crucial.

  • Pipetting and Handling: Minor errors in pipetting can lead to significant variations in the final concentration of the compound, especially when performing serial dilutions.[1]

Q2: this compound appears to have poor solubility in my aqueous assay buffer. How can I improve this?

Addressing poor solubility is critical for obtaining reliable data. Here are several strategies you can employ:

  • Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent for dissolving hydrophobic compounds.[3] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. It is important to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts.[1][3]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[1] Experimentally determining the optimal pH for this compound solubility in your buffer system may be beneficial.

  • Use of Surfactants: In some in vitro assays, low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to maintain the solubility of your compound and prevent aggregation.[1][4]

Q3: How can I determine if the observed effects of this compound are due to its intended target or off-target effects?

Distinguishing between on-target and off-target effects is a critical validation step.[1] Consider the following approaches:

  • Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[1][3]

  • Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the same biological response.[3]

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target protein should mimic the effects of the inhibitor.[1]

  • Rescue Experiments: Overexpressing a resistant mutant of the target protein should reverse the effects of this compound, indicating an on-target mechanism.[1]

Troubleshooting Guides

Issue: High Background Signal in Biochemical Assays

High background signals can mask the true effect of your inhibitor.[1] The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Compound Aggregation Visually inspect the compound in solution for any cloudiness or precipitate. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[3][4]
Autofluorescence Measure the fluorescence of this compound alone at the same excitation and emission wavelengths used in your assay. If the compound is autofluorescent, consider using a different detection method.[4]
Reagent Contamination Use fresh, high-quality reagents and maintain sterile techniques to prevent contamination that could interfere with the assay signal.[1]
Issue: Compound Instability and Degradation

The stability of your small molecule inhibitor is crucial for reproducible results.[2]

Factor Affecting StabilityMitigation Strategy
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1][2]
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.[2]
Oxidation For compounds susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[2]
pH Sensitivity Ensure the pH of your buffers is maintained within a range that is optimal for the stability of this compound.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.[3]

Materials:

  • Purified kinase and its specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • This compound stock solution (in DMSO)

  • Luminescent kinase assay kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the this compound stock solution in the kinase buffer to generate a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Prepare Kinase/Substrate Mixture: Dilute the kinase and its substrate in the kinase buffer to the desired working concentrations.

  • Assay Plate Setup: Add the diluted inhibitor solutions and the vehicle control to the wells of the assay plate.

  • Initiate Reaction: Add the kinase/substrate mixture to all wells to start the enzymatic reaction.

  • ATP Addition: Following the kinase reaction, add ATP to each well.

  • Luminescence Detection: Add the detection reagent from the luminescent kinase assay kit, which will produce a light signal proportional to the amount of ATP remaining.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value can then be calculated by fitting the data to a dose-response curve.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Variability A Inconsistent Experimental Results B Check Compound Integrity A->B C Review Assay Parameters A->C D Evaluate Cell Culture Conditions A->D E Solubility Issues? B->E F Degradation? B->F I Assay Interference? C->I K Cell Health/Passage? D->K G Optimize Solvent/pH E->G H Prepare Fresh Stock F->H M Consistent Results G->M H->M J Run Controls (e.g., autofluorescence) I->J J->M L Standardize Cell Culture K->L L->M

Caption: A troubleshooting workflow for identifying sources of experimental variability.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BMS604992 This compound BMS604992->Kinase2

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Improving In Vivo Efficacy of BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information for a compound designated "BMS-604992". The following technical support guide is a generalized framework created to assist researchers working with novel small molecule inhibitors, using common challenges and methodologies as a basis. The data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a compound like this compound?

A1: While specific data on this compound is unavailable, it is hypothesized to be a small molecule inhibitor targeting a key signaling pathway involved in disease progression, such as a protein kinase cascade. The efficacy of such a compound depends on its ability to engage its target, modulate downstream signaling, and achieve sufficient exposure in the target tissue.

Q2: What are the most common reasons for poor in vivo efficacy despite good in vitro potency?

A2: The transition from in vitro to in vivo systems introduces complex physiological variables. Common reasons for failure include:

  • Poor Pharmacokinetics (PK): Low bioavailability, rapid metabolism, or rapid clearance can prevent the drug from reaching and maintaining therapeutic concentrations at the target site.

  • Suboptimal Formulation: Poor solubility can lead to inefficient absorption after oral or intraperitoneal administration.

  • Low Target Engagement: The compound may not reach the target tissue or cell compartment at sufficient concentrations.

  • Toxicity: Off-target effects can cause toxicity that limits the achievable dose to a sub-therapeutic level.

  • Biological Complexity: The in vivo environment may have redundant signaling pathways or resistance mechanisms not present in simplified in vitro models.

Troubleshooting Guide

Issue 1: Low or undetectable plasma exposure after oral dosing.
Possible Cause Troubleshooting Step
Poor Solubility 1. Analyze the formulation. Is the compound fully dissolved? 2. Test alternative formulations (e.g., using cyclodextrins, co-solvents like PEG400/Tween 80, or creating a micronized suspension).
High First-Pass Metabolism 1. Perform a pilot PK study with both intravenous (IV) and oral (PO) administration to calculate absolute bioavailability. 2. If bioavailability is low despite good solubility, first-pass metabolism is likely. Consider co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in preclinical models to confirm.
Poor Permeability 1. Conduct an in vitro Caco-2 permeability assay to assess intestinal absorption potential.
Issue 2: Efficacy is observed at high doses, but is accompanied by significant toxicity (e.g., weight loss).
Possible Cause Troubleshooting Step
Off-Target Effects 1. Perform a kinome scan or similar off-target profiling assay to identify unintended targets. 2. Evaluate whether the observed toxicities match the known phenotypes of inhibiting identified off-targets.
On-Target Toxicity 1. The target itself may be critical in healthy tissues. 2. Titrate the dose to find the maximum tolerated dose (MTD) that provides a therapeutic window. 3. Consider alternative dosing schedules (e.g., intermittent vs. daily dosing) to reduce toxicity while maintaining efficacy.
Formulation Vehicle Toxicity 1. Dose a cohort of animals with the vehicle alone to rule out toxicity from the formulation excipients.
Issue 3: High variability in tumor growth inhibition between animals in the same group.
Possible Cause Troubleshooting Step
Inconsistent Dosing 1. Ensure accurate dose preparation and administration technique (e.g., proper oral gavage or IP injection).
Variable Drug Exposure 1. Collect satellite PK samples from a subset of animals in the efficacy study to correlate exposure with response.
Tumor Heterogeneity 1. Ensure tumors are of a uniform size at the start of treatment. 2. Increase the group size (n) to improve statistical power.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of a BMS Small Molecule Inhibitor This table illustrates typical PK data that should be generated. Data is modeled on parameters observed for other BMS compounds like BMS-204352.[1][2]

Parameter Mouse (PO, 10 mg/kg) Rat (IV, 2 mg/kg) Dog (IV, 0.9 mg/kg)
Tmax (h) 1.00.1 (end of infusion)0.1 (end of infusion)
Cmax (ng/mL) 8501200950
AUC (ng·h/mL) 420038003100
T½ (h) 6.54.7[3]15.2[2]
Bioavailability (%) 35%N/AN/A
Clearance (mL/h/kg) N/A526[3]145[2]
Vss (mL/kg) N/A4500[3]3000[2]

Table 2: Example In Vivo Efficacy Data (Xenograft Model)

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume Change (%) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle0+250%0%+2%
This compound10+150%40%0%
This compound30+50%80%-5%
This compound60-10% (regression)104%-15% (toxicity)

Experimental Protocols

Protocol 1: General Murine Xenograft Efficacy Study
  • Cell Culture & Implantation:

    • Culture human cancer cells (e.g., A2780 ovarian cancer) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel at 1x10⁸ cells/mL.

    • Subcutaneously inject 100 µL (1x10⁷ cells) into the flank of female athymic nude mice.

  • Tumor Growth & Randomization:

    • Monitor tumor growth using digital calipers. Calculate volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Formulation & Administration:

    • Prepare the vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in water).

    • Prepare this compound suspensions at the desired concentrations (e.g., 1, 3, and 6 mg/mL for 10, 30, and 60 mg/kg doses at a 10 mL/kg volume).

    • Administer the compound or vehicle daily via oral gavage.

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition. Euthanize animals if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.

    • At the end of the study, collect tumors and plasma for pharmacodynamic and pharmacokinetic analysis, respectively.

Protocol 2: Western Blot for Target Engagement
  • Sample Preparation:

    • Excise tumors from treated and vehicle control animals at a specified time point post-dose (e.g., 2 hours).

    • Snap-freeze tumors in liquid nitrogen.

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysate by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer:

    • Denature 20-30 µg of protein lysate per sample.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.

    • Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensity and express target modulation as the ratio of phospho-protein to total protein, normalized to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF BMS_604992 This compound BMS_604992->MEK Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Hypothetical signaling pathway (MAPK) inhibited by this compound.

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Implant Tumor Cells in Mice B Monitor Tumor Growth to ~150 mm³ A->B C Randomize into Treatment Groups B->C D Daily Dosing (Vehicle or this compound) C->D E Measure Tumor Volume & Body Weight (3x/week) D->E F Satellite PK (Optional) D->F G Euthanize & Collect Tissues at Endpoint E->G H Tumor Analysis (PD Western Blot) G->H I Plasma Analysis (PK LC-MS) G->I

Caption: Standard experimental workflow for an in vivo xenograft efficacy study.

Troubleshooting_Logic Start Start: No In Vivo Efficacy CheckPK Is Drug Exposure (AUC) Sufficient? Start->CheckPK CheckPD Is Target Inhibited in Tumor Tissue? CheckPK->CheckPD Yes ImproveFormulation Action: Improve Formulation (Solubility, etc.) CheckPK->ImproveFormulation No IncreaseDose Action: Increase Dose CheckPD->IncreaseDose No ReassessTarget Conclusion: Target May Not Be Critical In Vivo CheckPD->ReassessTarget Yes Success Conclusion: Efficacy Achieved CheckPD->Success Modulated + Efficacy ImproveFormulation->CheckPK CheckToxicity Is MTD Exceeded? IncreaseDose->CheckToxicity CheckToxicity->CheckPD No CheckToxicity->ReassessTarget Yes

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

References

BMS-604992 toxicity in cell lines and how to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BMS-754807 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is BMS-754807 and what is its primary mechanism of action?

A1: BMS-754807 is a potent, reversible, and orally bioavailable small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR) tyrosine kinases.[1][2][3][4] It functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways mediated by these receptors, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[5][6][7]

Q2: In which types of cancer cell lines has BMS-754807 demonstrated cytotoxic activity?

A2: BMS-754807 has shown broad anti-proliferative and cytotoxic activity across a wide range of human tumor cell lines, including those of mesenchymal (e.g., Ewing's sarcoma, rhabdomyosarcoma), epithelial (e.g., breast, lung, pancreatic, colon), and hematopoietic (e.g., multiple myeloma, leukemia) origin.[1][2][4]

Q3: What are the typical IC50 values for BMS-754807 in various cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for BMS-754807 can vary significantly depending on the cell line. Reported IC50 values for cell proliferation inhibition generally range from 5 nM to over 1 µM.[2][4] For specific examples, please refer to the data table below.

Q4: What are the known off-target effects of BMS-754807?

A4: Besides its high potency against IGF-1R and IR, BMS-754807 has been shown to have activity against other kinases, including Met, RON, TrkA, TrkB, Aurora A, and Aurora B, though with lower potency.[8][9] It displays minimal activity against a broader panel of serine/threonine and other tyrosine kinases.[3]

Q5: Can the cytotoxicity of BMS-754807 be enhanced in cell culture experiments?

A5: Yes, the cytotoxic effects of BMS-754807 can be enhanced by combining it with other therapeutic agents. Studies have shown synergistic effects when BMS-754807 is used in combination with platinum-based chemotherapeutics like cisplatin (B142131) and carboplatin (B1684641) in non-small cell lung cancer cell lines, and with hormonal agents in estrogen-dependent breast cancer cells.[5][10]

Troubleshooting Guide

Problem 1: High level of cell death observed in control (untreated) cells.

  • Possible Cause: Suboptimal cell culture conditions.

  • Troubleshooting Steps:

    • Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Check for mycoplasma contamination.

    • Verify the quality and sterility of all reagents, including media, serum, and supplements.

    • Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.

Problem 2: Inconsistent or non-reproducible IC50 values for BMS-754807.

  • Possible Cause 1: Inaccurate drug concentration.

  • Troubleshooting Steps:

    • Ensure accurate preparation of stock solutions and serial dilutions. Use calibrated pipettes.

    • Store the BMS-754807 stock solution at the recommended temperature (-20°C) and protect it from light to prevent degradation.[3]

    • Prepare fresh dilutions for each experiment from a validated stock.

  • Possible Cause 2: Variation in experimental conditions.

  • Troubleshooting Steps:

    • Standardize the incubation time for drug exposure across all experiments. A 72-hour incubation is commonly used for cell proliferation assays.[1]

    • Maintain consistent cell seeding density in all wells.

    • Ensure uniform mixing of the drug in the culture medium.

Problem 3: No significant inhibition of cell proliferation observed at expected concentrations.

  • Possible Cause 1: The cell line is resistant to BMS-754807.

  • Troubleshooting Steps:

    • Verify the expression and phosphorylation status of IGF-1R and IR in your cell line. Cell lines with higher levels of activated IGF-1R may be more sensitive.[6]

    • Consider that resistance can be mediated by alternative signaling pathways.

    • Review the literature for reported sensitivity of your specific cell line to BMS-754807.

  • Possible Cause 2: Inactivation of the compound.

  • Troubleshooting Steps:

    • Check the age and storage conditions of your BMS-754807 stock.

    • Test the activity of your compound on a known sensitive cell line as a positive control.

Quantitative Data Summary

Table 1: IC50 Values of BMS-754807 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
IGF-1R-Sal-7[³H]-Thymidine Incorporation[2]
Rh41Rhabdomyosarcoma5[³H]-Thymidine Incorporation[2]
GeoColon Carcinoma21[³H]-Thymidine Incorporation[2]
A549Non-Small Cell Lung Cancer1080WST-1 Assay[5]
NCI-H358Non-Small Cell Lung Cancer760WST-1 Assay[5]
CCRF-CEMAcute Lymphoblastic Leukemia1239Growth Inhibitory Assay[2]

Experimental Protocols

1. Cell Viability (WST-1) Assay

This protocol is adapted from methodologies described for assessing the cytotoxic effects of BMS-754807.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of BMS-754807 in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the various concentrations of BMS-754807. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis for Phosphorylated Proteins

This protocol is based on the analysis of signaling pathways affected by BMS-754807.[5][6]

  • Cell Treatment and Lysis: Plate cells and treat with BMS-754807 at the desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IGF-1R/IR, phosphorylated AKT, phosphorylated ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R / IR PI3K PI3K IGF1R->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) IGF1R->MAPK_pathway BMS754807 BMS-754807 BMS754807->IGF1R Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation

Caption: BMS-754807 inhibits the IGF-1R/IR signaling pathway.

Experimental_Workflow start Start: Healthy Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with BMS-754807 (Serial Dilutions) seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., WST-1, MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: General workflow for determining BMS-754807 cytotoxicity.

References

Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds Like BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of poorly soluble compounds, using BMS-604992 as a representative example. The following information is based on established methods for enhancing the oral delivery of molecules with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of our compound, potentially similar to this compound. What are the likely causes?

Low oral bioavailability for a poorly soluble compound is often multifactorial and can be attributed to:

  • Poor aqueous solubility: The compound does not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Slow dissolution rate: Even if the compound is sparingly soluble, a slow rate of dissolution can lead to most of the drug passing through the gastrointestinal tract before it can be absorbed.

  • High first-pass metabolism: After absorption from the gut, the compound may be extensively metabolized by the liver before reaching systemic circulation.[2]

  • Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the gut lumen.

  • Chemical instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.

Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble drug?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization, nanosizing) can improve the dissolution rate.[3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution.[1][4] This can be achieved through methods like solvent evaporation or melt extrusion.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut and facilitate lymphatic absorption.[4][5]

  • Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug by forming inclusion complexes.[3]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble prodrug that is converted back to the active form in the body.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommended Solutions
Low in vitro dissolution despite micronization. - Agglomeration of fine particles.- Poor wettability of the micronized powder.- Incorporate a wetting agent or surfactant into the formulation.- Consider co-milling with a hydrophilic excipient.- Evaluate alternative particle size reduction techniques like nano-milling.
Precipitation of the drug from a supersaturated solution created by a solid dispersion. - High degree of supersaturation leading to rapid crystallization.- Insufficient amount of precipitation inhibitor in the formulation.- Include a precipitation inhibitor (e.g., HPMC, PVP) in the solid dispersion formulation.- Optimize the drug-to-carrier ratio to achieve a stable level of supersaturation.- Investigate different hydrophilic carriers.
Variability in in vivo performance of a lipid-based formulation. - Formulation is not robust to dilution in gastrointestinal fluids.- Influence of food on formulation performance (positive or negative food effect).- Test the formulation's self-emulsification performance in different biorelevant media.- Characterize the globule size and stability upon dilution.- Conduct food-effect studies in animal models to understand the impact of fed vs. fasted states.
Limited improvement in bioavailability despite enhanced solubility. - Permeability-limited absorption.- High first-pass metabolism.- Investigate the use of permeation enhancers (use with caution due to potential toxicity).- Co-administer with an inhibitor of the relevant metabolic enzymes (for research purposes to confirm the hypothesis).- Consider alternative routes of administration if oral bioavailability remains a significant hurdle.

Data Presentation: Hypothetical Bioavailability Enhancement of this compound

The following tables present hypothetical data to illustrate the potential improvements in key pharmacokinetic parameters that could be achieved by applying different formulation strategies to a poorly soluble compound like this compound.

Table 1: In Vitro Dissolution Profile Comparison

Formulation Dissolution Medium % Drug Dissolved at 30 min % Drug Dissolved at 60 min
Unformulated CompoundSimulated Gastric Fluid (pH 1.2)< 5%< 10%
Micronized CompoundSimulated Gastric Fluid (pH 1.2)25%40%
Solid Dispersion (1:5 Drug:Carrier)Simulated Gastric Fluid (pH 1.2)70%95%
NanoemulsionSimulated Gastric Fluid (pH 1.2)85%> 98%

Table 2: Comparative Pharmacokinetic Parameters in a Preclinical Model (e.g., Rat)

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated Compound (Oral Suspension)1050 ± 154.0 ± 1.0250 ± 75100
Micronized Compound (Oral Suspension)10120 ± 302.0 ± 0.5600 ± 150240
Solid Dispersion (in Capsule)10350 ± 801.5 ± 0.51750 ± 400700
Nanoemulsion (Oral Gavage)10500 ± 1201.0 ± 0.52500 ± 6001000
Intravenous Solution1800 ± 1500.11250 ± 300-

Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials: this compound, hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC)), organic solvent (e.g., methanol, ethanol, dichloromethane).

  • Procedure:

    • Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve both components in a suitable organic solvent to obtain a clear solution.

    • Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize potential degradation of the compound.

    • Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can then be gently ground and sieved to obtain a uniform powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the carrier.

    • Perform in vitro dissolution testing as described below.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: Prepare biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Procedure:

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM) and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Accurately weigh an amount of the formulation equivalent to the desired dose of this compound and add it to the dissolution vessel.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).

    • Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing Start Start Poorly_Soluble_Compound Poorly Soluble Compound (e.g., this compound) Start->Poorly_Soluble_Compound Select_Strategy Select Bioavailability Enhancement Strategy Poorly_Soluble_Compound->Select_Strategy Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosizing) Select_Strategy->Particle_Size_Reduction Physical Modification Solid_Dispersion Solid Dispersion (Solvent Evaporation/Melt Extrusion) Select_Strategy->Solid_Dispersion Amorphous System Lipid_Formulation Lipid-Based Formulation (SEDDS/Nanoemulsion) Select_Strategy->Lipid_Formulation Lipid Solubilization In_Vitro_Dissolution In Vitro Dissolution Testing Particle_Size_Reduction->In_Vitro_Dissolution Solid_Dispersion->In_Vitro_Dissolution Lipid_Formulation->In_Vitro_Dissolution Preclinical_PK Preclinical Pharmacokinetic Study (in vivo) In_Vitro_Dissolution->Preclinical_PK Analyze_Data Analyze Data (Cmax, Tmax, AUC) Preclinical_PK->Analyze_Data Analyze_Data->Select_Strategy Re-evaluate Strategy Optimized_Formulation Optimized Formulation Analyze_Data->Optimized_Formulation

Caption: Workflow for developing and testing formulations to enhance bioavailability.

decision_tree Start Compound has low bioavailability Is_Solubility_Limiting Is solubility the primary issue? Start->Is_Solubility_Limiting Consider_Physical_Mod Consider Physical Modifications: - Micronization - Nanosizing Is_Solubility_Limiting->Consider_Physical_Mod Yes Consider_Advanced_Formulations Consider Advanced Formulations: - Solid Dispersions - Lipid-Based Systems Is_Solubility_Limiting->Consider_Advanced_Formulations Yes Alternative_Route Consider Alternative Routes of Administration Is_Solubility_Limiting->Alternative_Route No (Metabolism/Transport issue) Is_Permeability_Limiting Is permeability also an issue? Consider_Permeation_Enhancers Consider Formulations with Permeation Enhancers (e.g., certain lipid systems) Is_Permeability_Limiting->Consider_Permeation_Enhancers Yes Is_Permeability_Limiting->Alternative_Route No Consider_Physical_Mod->Is_Permeability_Limiting If insufficient Consider_Advanced_Formulations->Is_Permeability_Limiting If insufficient

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common initial signs of potential off-target effects in my cell-based assays?

A1: Common indicators that you may be observing off-target effects include inconsistent results with other inhibitors targeting the same protein, discrepancies with genetic validation methods (like siRNA or CRISPR), and the necessity of high concentrations of the inhibitor to see an effect, significantly exceeding its known biochemical potency (e.g., IC50 or Ki).[1]

Q2: My inhibitor shows a different potency (IC50) in my cell-based assay compared to the published biochemical assay values. Why is there a discrepancy?

A2: It is common to observe differences in potency between biochemical and cell-based assays. This can be attributed to several factors, including poor cell permeability of the inhibitor, high intracellular ATP concentrations competing with ATP-competitive inhibitors, active removal of the inhibitor by cellular efflux pumps, and binding of the inhibitor to other cellular proteins.[2][3][4]

Q3: I'm observing unexpected or paradoxical cellular phenotypes, such as increased proliferation when I expect inhibition. What could be the cause?

A3: Unexpected phenotypes can arise from off-target effects where the inhibitor affects a kinase with an opposing biological function.[2] It could also be due to the inhibition of a kinase within a negative feedback loop, leading to the disinhibition of the pathway.

Q4: What is the best way to prepare and store small molecule kinase inhibitors?

A4: Most kinase inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[5][6] It's crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2][6] Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q5: How does serum in the culture medium affect the activity of my inhibitor?

A5: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. If you suspect significant interference, you might need to perform experiments in serum-free or reduced-serum conditions.

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Effect of the Inhibitor

Possible Causes & Solutions

Possible CauseRecommended Solution
Inhibitor Instability/Degradation The compound may be degrading in the cell culture media. Perform a stability study of the inhibitor in your specific media and conditions. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[5]
Poor Cell Permeability The inhibitor may not be effectively entering the cells. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.[2][5]
Incorrect Concentration The concentration used may be too low. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. A common starting point is a logarithmic dilution series from 1 nM to 100 µM.[5][6][7]
Cell Line Sensitivity Not all cell lines are equally sensitive to the inhibition of a particular kinase. Ensure that your chosen cell line expresses the target kinase at sufficient levels, which can be verified by methods like Western blot or qPCR.[6]
Problem 2: High Cellular Toxicity Observed at Effective Concentrations

Possible Causes & Solutions

Possible CauseRecommended Solution
Off-target Toxicity The inhibitor may be affecting other essential cellular pathways.[5] Use the lowest effective concentration of the inhibitor. If available, consider using a more selective inhibitor.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5] Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%. Include a vehicle control with the same final solvent concentration in all experiments.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration (IC50)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor in a cell-based assay.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions of the stock in complete culture medium to achieve the desired final concentrations. A 2-fold or 3-fold dilution series is common.[7]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same DMSO concentration as the highest inhibitor concentration) and a no-treatment control.

  • Incubation: Incubate the cells for a predetermined duration based on the biological question being addressed. A time-course experiment may be necessary to determine the optimal incubation time.

  • Assay: Perform the desired assay to measure a relevant biological endpoint (e.g., cell viability, proliferation, or phosphorylation of a downstream target).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that the inhibitor is binding to its intended target within the cell.

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble target protein in each sample by Western blotting. Ligand binding will stabilize the protein, leading to less aggregation at higher temperatures.[8]

Visualizing Pathways and Workflows

Signaling_Pathway Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector Effector Protein Kinase_B->Effector Activates Inhibitor Kinase Inhibitor (e.g., BMS-604992) Inhibitor->Kinase_B Inhibits Transcription_Factor Transcription Factor Effector->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand Ligand->Receptor Binds and Activates

Caption: A generic receptor tyrosine kinase signaling cascade.

Experimental_Workflow Troubleshooting Workflow for Kinase Inhibitor Experiments Start Start: Inconsistent/ No Effect Observed Check_Concentration 1. Verify Inhibitor Concentration - Perform Dose-Response (IC50) - Check solubility and stability Start->Check_Concentration Check_Cell_Line 2. Validate Cell Line - Confirm target expression (WB/qPCR) - Test on a different, sensitive cell line Check_Concentration->Check_Cell_Line If concentration is optimal Validate_Target 3. Confirm Target Engagement - Perform CETSA - Assess downstream phosphorylation Check_Cell_Line->Validate_Target If cell line is appropriate Investigate_Off_Target 4. Investigate Off-Target Effects - Use structurally different inhibitor - Compare with genetic knockdown (siRNA/CRISPR) Validate_Target->Investigate_Off_Target If target engagement is confirmed Conclusion_On_Target Conclusion: Effect is likely on-target Investigate_Off_Target->Conclusion_On_Target If results are consistent Conclusion_Off_Target Conclusion: Effect is likely off-target Investigate_Off_Target->Conclusion_Off_Target If results are inconsistent

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing Small Molecule Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "BMS-604992" did not yield any public-facing scientific literature, patent information, or chemical properties. The following technical support guide is a generalized resource for researchers, scientists, and drug development professionals working with small molecule inhibitors, using best practices and examples from publicly available information on other Bristol-Myers Squibb (BMS) compounds and general laboratory procedures.

This guide is intended to provide a framework for troubleshooting and enhancing the stability of small molecule compounds in experimental buffers. The principles and protocols outlined here are broadly applicable and should be adapted to the specific characteristics of the molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is precipitating out of solution during my experiment. What are the common causes?

A1: Precipitation of a small molecule inhibitor can be attributed to several factors:

  • Poor Solubility: The compound may have low intrinsic solubility in aqueous buffers.

  • Buffer pH: The pH of the buffer can significantly impact the ionization state and solubility of a compound.

  • Buffer Composition: Components of the buffer, such as salts or other additives, may interact with the compound, reducing its solubility.

  • Temperature: Changes in temperature during the experiment can affect solubility.

  • High Concentration: The working concentration of the compound may exceed its solubility limit in the specific buffer.

  • Compound Degradation: The precipitate could be a degradation product of the parent molecule.

Q2: How can I improve the solubility of my small molecule inhibitor in my experimental buffer?

A2: To improve solubility, consider the following strategies:

  • Co-solvents: Introduce a small percentage (typically 1-5%) of an organic co-solvent such as DMSO, ethanol, or DMF. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • pH Adjustment: If your compound has ionizable groups, adjusting the buffer pH can significantly increase solubility. Ensure the new pH is compatible with your experimental assay.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.1%) can help to keep hydrophobic compounds in solution.

  • Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility.

  • Fresh Stock Solutions: Prepare fresh stock solutions and dilute them to the final working concentration immediately before use.

Q3: I suspect my compound is degrading in the buffer. How can I assess its stability?

A3: A systematic stability study is recommended. This typically involves incubating the compound in the experimental buffer under various conditions (e.g., different temperatures, time points) and then analyzing the remaining concentration of the parent compound. A common analytical method for this is High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Inconsistent experimental results with a small molecule inhibitor.

This issue is often linked to the stability and handling of the compound. The following troubleshooting workflow can help identify and resolve the problem.

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol provides a framework for systematically testing the solubility and short-term stability of a small molecule in various buffer formulations.

1. Materials:

  • Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)
  • A panel of experimental buffers (see Table 1 for examples)
  • 96-well clear bottom plate
  • Plate reader capable of measuring absorbance or light scattering

2. Method:

  • Prepare serial dilutions of the small molecule stock solution in each test buffer in a 96-well plate. Include a buffer-only control.
  • Incubate the plate at the desired experimental temperature (e.g., 37°C) for a relevant time course (e.g., 0, 1, 2, 4, 8 hours).
  • At each time point, visually inspect the wells for any precipitation.
  • Quantify precipitation by measuring light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).
  • (Optional) At each time point, take an aliquot for HPLC analysis to quantify the concentration of the parent compound.

Table 1: Example Buffer Compositions for Screening

Buffer NamepHKey ComponentsCommon Use Cases
Phosphate-Buffered Saline (PBS)7.4NaCl, KCl, Na₂HPO₄, KH₂PO₄General cell-based assays
Tris-Buffered Saline (TBS)7.4Tris, NaClImmunoassays, protein work
HEPES Buffer7.2-7.6HEPES, NaClCell culture, enzyme kinetics
MES Buffer6.0-6.5MES, NaClAssays requiring lower pH

Signaling Pathway Considerations

The stability of a small molecule inhibitor can be critical in studies targeting specific signaling pathways. For instance, in a kinase inhibition assay, the compound must remain in solution and active to effectively inhibit its target.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Small Molecule Inhibitor (e.g., a hypothetical BMS compound) Inhibitor->RAF Inhibition

Caption: A generic MAPK signaling pathway with a hypothetical inhibitor.

This diagram illustrates a common signaling cascade where a small molecule might be used. The stability of the inhibitor in the experimental buffer is paramount for accurately determining its effect on the pathway.

By following these guidelines and adapting them to your specific small molecule and experimental setup, you can enhance the reliability and reproducibility of your research findings.

Validation & Comparative

A Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, the evolution of treatment has been marked by the development of increasingly specific and effective tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of the efficacy of Osimertinib (B560133), a third-generation EGFR-TKI, against Gefitinib (B1684475), a first-generation EGFR-TKI.

Mechanism of Action: A Tale of Two Inhibitors

Gefitinib, a first-generation EGFR-TKI, operates by reversibly binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[1][2][3] This competitive inhibition effectively blocks downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] However, the emergence of the T790M mutation in exon 20 of the EGFR gene alters the ATP-binding pocket, diminishing the affinity of gefitinib and leading to acquired resistance.[1][4]

Osimertinib, a third-generation EGFR-TKI, was engineered to overcome this resistance.[5] It forms an irreversible, covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR.[1][6] This mechanism allows for potent inhibition of both the initial sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having less activity against wild-type EGFR, potentially leading to a better safety profile.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR

EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.

Efficacy Comparison: Head-to-Head and in T790M-Positive NSCLC

Direct comparison in a clinical setting is crucial for understanding the relative efficacy of these two compounds. The FLAURA trial provides a key head-to-head comparison in the first-line treatment of EGFR-mutant NSCLC.

Table 1: Efficacy in First-Line Treatment of EGFR-Mutant NSCLC (FLAURA Trial)
EndpointOsimertinibGefitinib or Erlotinib (B232)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival18.9 months10.2 months0.46 (0.37-0.57)<0.001
Median Overall Survival38.6 months31.8 months0.79 (0.64-0.99)0.046
Objective Response Rate80%76%--
Median Duration of Response17.2 months8.5 months--

Data from the FLAURA trial as reported in various sources.[8]

For patients who have developed resistance to first-generation EGFR-TKIs via the T790M mutation, Osimertinib is the standard of care. The AURA3 trial demonstrated its superiority over chemotherapy in this setting. A direct comparison with Gefitinib is not clinically relevant in this context due to Gefitinib's lack of efficacy against the T790M mutation.[1]

Table 2: Efficacy in T790M-Positive NSCLC Post-First-Line EGFR-TKI (AURA3 Trial)
EndpointOsimertinibPlatinum-based chemotherapyHazard Ratio (95% CI)p-value
Median Progression-Free Survival10.1 months4.4 months0.30 (0.23-0.41)<0.001
Objective Response Rate71%31%-<0.001

Data from the AURA3 trial.[9]

Experimental Protocols

FLAURA Trial Methodology

The FLAURA trial was a randomized, double-blind, phase 3 study.

  • Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with an exon 19 deletion or L858R mutation in the EGFR gene.

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either oral osimertinib (80 mg once daily) or a standard first-generation EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).

  • Primary Endpoint: Progression-free survival, as assessed by the investigator.

  • Key Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.

FLAURA_Trial_Workflow Start Patient Screening (EGFR-mutant NSCLC, 1st Line) Randomization Randomization (1:1) Start->Randomization ArmA Osimertinib (80 mg, once daily) Randomization->ArmA ArmB Gefitinib (250 mg, once daily) or Erlotinib (150 mg, once daily) Randomization->ArmB FollowUp Follow-up for PFS and OS ArmA->FollowUp ArmB->FollowUp

Simplified workflow of the FLAURA clinical trial.

AURA3 Trial Methodology

The AURA3 trial was a randomized, open-label, phase 3 study.

  • Patient Population: Patients with locally advanced or metastatic NSCLC who had progressed on a first-line EGFR-TKI and had a centrally confirmed T790M mutation.

  • Randomization: Patients were randomly assigned in a 2:1 ratio to receive either oral osimertinib (80 mg once daily) or platinum-based chemotherapy plus pemetrexed.

  • Primary Endpoint: Progression-free survival, as assessed by the investigator.

  • Key Secondary Endpoints: Objective response rate, duration of response, and overall survival.

AURA3_Trial_Workflow Start Patient Screening (EGFR T790M-positive NSCLC, Post-1st Line TKI) Randomization Randomization (2:1) Start->Randomization ArmA Osimertinib (80 mg, once daily) Randomization->ArmA ArmB Platinum-based Chemotherapy Randomization->ArmB FollowUp Follow-up for PFS and OS ArmA->FollowUp ArmB->FollowUp

Simplified workflow of the AURA3 clinical trial.

Conclusion

The available data strongly supports the superior efficacy of Osimertinib over Gefitinib in the first-line treatment of EGFR-mutated NSCLC, as demonstrated by a significant improvement in both progression-free and overall survival.[8] Furthermore, for patients who develop the T790M resistance mutation after treatment with a first-generation EGFR-TKI like Gefitinib, Osimertinib is the established and highly effective standard of care.[1] The distinct mechanisms of action, with Osimertinib's irreversible binding and activity against the T790M mutation, underpin its enhanced clinical performance.

References

Unable to Identify BMS-604992 as a Pharmaceutical Agent

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "BMS-604992" have not identified this as a pharmaceutical compound developed by Bristol-Myers Squibb or any other pharmaceutical company. The search results predominantly point to an automotive part, specifically an HVAC (Heating, Ventilation, and Air Conditioning) blend door actuator with the part number 604-992, manufactured by Dorman.

Due to the lack of information identifying this compound as a therapeutic agent, a comparison to standard of care treatments, including the creation of data tables, experimental protocols, and signaling pathway diagrams, cannot be conducted.

It is possible that the provided identifier is incorrect or contains a typographical error. For a comprehensive comparison guide to be generated, a valid name of a pharmaceutical compound is required.

Should you have a different compound name, please provide it to enable a thorough and accurate comparison with current standard of care treatments.

Validating the Efficacy of IGF-1R/IR Inhibition: A Comparative Analysis of BMS-754807 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted cancer therapies, validating the on-target effects of small molecule inhibitors is a critical step. This guide provides a comparative analysis of a potent insulin-like growth factor 1 receptor (IGF-1R) and insulin (B600854) receptor (IR) inhibitor, BMS-754807, with the results obtained through genetic knockdown of its target. By presenting key experimental data and detailed protocols, this document aims to offer a clear framework for validating the mechanism of action of targeted therapies.

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in the progression of various cancers.[1] BMS-754807 is a potent, reversible, and orally active small-molecule inhibitor of the IGF-1R/IR family of kinases.[2][3][4] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptors and subsequently inhibiting downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][3][5] This inhibition leads to decreased cell proliferation and increased apoptosis in a wide range of tumor cell lines.[2][5][6]

To ascertain that the observed effects of BMS-754807 are indeed a direct consequence of its interaction with IGF-1R, a comparison with genetic knockdown techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) is essential. These genetic tools specifically reduce the expression of the target protein, in this case, IGF-1R, thereby mimicking the inhibitory effect of the drug on its intended target. A strong correlation between the phenotypic and molecular outcomes of both methods provides robust validation of the drug's on-target activity.

Below, we present a summary of the comparative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow to guide researchers in this validation process.

Signaling Pathway and Points of Intervention

The following diagram illustrates the IGF-1R signaling pathway and highlights the points of intervention for both the small molecule inhibitor BMS-754807 and genetic knockdown (siRNA/shRNA).

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Interventions IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds to PI3K PI3K IGF-1R->PI3K Activates RAS RAS IGF-1R->RAS Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation BMS-754807 BMS-754807 BMS-754807->IGF-1R Inhibits Kinase Activity siRNA/shRNA siRNA/shRNA siRNA/shRNA->IGF-1R Downregulates Expression

Caption: IGF-1R signaling pathway and inhibition points.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical experimental workflow for comparing the effects of a small molecule inhibitor with genetic knockdown.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic and Molecular Assays cluster_analysis Data Analysis and Validation Cancer_Cell_Line Select Cancer Cell Line (e.g., Rh41, A549) Treatment_Groups Divide into Treatment Groups Cancer_Cell_Line->Treatment_Groups Control Control (Vehicle/Scrambled siRNA) Treatment_Groups->Control BMS_754807 BMS-754807 Treatment Treatment_Groups->BMS_754807 Genetic_Knockdown IGF-1R Knockdown (siRNA/shRNA) Treatment_Groups->Genetic_Knockdown Proliferation_Assay Cell Proliferation Assay (MTT, Ki67) Control->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (FACS, Western Blot for cleaved PARP/Caspase-3) Control->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins (p-IGF-1R, p-AKT) Control->Western_Blot BMS_754807->Proliferation_Assay BMS_754807->Apoptosis_Assay BMS_754807->Western_Blot Genetic_Knockdown->Proliferation_Assay Genetic_Knockdown->Apoptosis_Assay Genetic_Knockdown->Western_Blot Compare_Results Compare Quantitative Data Proliferation_Assay->Compare_Results Apoptosis_Assay->Compare_Results Western_Blot->Compare_Results Validation Validation of On-Target Effect Compare_Results->Validation

Caption: Comparative experimental workflow diagram.

Comparative Data: BMS-754807 vs. IGF-1R Genetic Knockdown

The following table summarizes the quantitative data from studies on BMS-754807 and genetic knockdown of IGF-1R, demonstrating the concordance of their effects.

Parameter BMS-754807 Treatment IGF-1R Genetic Knockdown (siRNA/shRNA) Reference Cell Lines
IC50 (Cell Proliferation) 5 nM - 365 nMNot Applicable (N/A)Mesenchymal, Epithelial, and Hematopoietic tumor cell lines[2][7]
Inhibition of Cell Growth Significant reduction in cell viability.[5]Significant reduction in cell numbers and proliferation.[8][9]A549, NCI-H358, PC3, Ba/F3[5][8][9]
Induction of Apoptosis Increase in sub-G1 cell population; 2.62-fold increase in apoptosis index in vivo.[2][3][10]Increased percentage of apoptotic cells.[8][9]Rh41, A549, NCI-H358, PC3, Ba/F3[2][5][8][9]
Molecular Markers of Apoptosis Increased cleavage of PARP and Caspase-3.[2][3][6]Down-regulation of anti-apoptotic proteins (e.g., survivin).[9]Rh41, EAC cell lines, PC3[2][3][6][9]
Inhibition of IGF-1R Signaling Decreased phosphorylation of IGF-1R, IR, and downstream Akt.[3][5]Reduced total IGF-1R mRNA and protein expression.[8]EAC cell lines, A549, NCI-H358, Ba/F3[3][5][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of BMS-754807 or transfect with IGF-1R siRNA/shRNA and a corresponding control.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)
  • Culture and treat cells as described above.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).

Western Blot Analysis
  • Treat or transfect cells as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total IGF-1R, phospho-IGF-1R, total Akt, phospho-Akt, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Genetic Knockdown of IGF-1R using siRNA
  • Seed cells in a 6-well plate to achieve 50-60% confluency on the day of transfection.

  • Prepare the siRNA-lipid complex by diluting IGF-1R specific siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

  • Incubate the complex at room temperature for 20 minutes.

  • Add the siRNA-lipid complex to the cells and incubate for 4-6 hours at 37°C.

  • Replace the medium with complete growth medium and incubate for 48-72 hours before proceeding with downstream assays.

  • Validate the knockdown efficiency by Western blot or qRT-PCR.

Conclusion

The data presented in this guide demonstrate a strong concordance between the effects of the small molecule inhibitor BMS-754807 and genetic knockdown of its target, IGF-1R. Both interventions lead to a significant reduction in cell proliferation and an increase in apoptosis, accompanied by the inhibition of the IGF-1R signaling pathway. This parallel outcome provides compelling evidence that the anti-cancer activity of BMS-754807 is mediated through its on-target inhibition of IGF-1R. This comparative approach serves as a robust methodology for validating the mechanism of action of targeted therapies in drug development.

References

No Publicly Available Experimental Data for BMS-604992 Prevents Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly accessible scientific literature, clinical trial registries, and pharmaceutical databases has revealed no experimental findings, preclinical or clinical data, or any scientific publications related to a compound designated as BMS-604992. The lack of available information makes it impossible to conduct a comparative analysis of the reproducibility of its experimental findings.

Efforts to retrieve data on the mechanism of action, binding affinity, efficacy, or any associated experimental protocols for this compound have been unsuccessful. Searches for this compound in databases of scientific publications and clinical trials yielded no relevant results. This suggests that this compound may be an internal designation for a compound that was discontinued (B1498344) in early-stage development and for which no data was ever publicly disclosed. It is also possible that the designation is incorrect or refers to a confidential internal project.

Without any initial experimental data to analyze, a comparison guide on the reproducibility of findings cannot be compiled. The core requirements of data presentation in structured tables, detailing experimental protocols, and visualizing signaling pathways are contingent on the existence of foundational research, which, in the case of this compound, is absent from the public domain.

Therefore, for the audience of researchers, scientists, and drug development professionals, it must be concluded that no basis for a reproducibility comparison of this compound experimental findings currently exists. Any future analysis would be entirely dependent on the public release of primary data by the originating institution.

Comparative Performance Analysis of BMS-604992 in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the available scientific literature reveals no specific data or experimental results for a compound designated as "BMS-604992." Extensive searches across multiple databases and scientific publications did not yield any information regarding the performance of a molecule with this identifier in any assay format.

The search results for "BMS" were broad, encompassing a range of topics including:

  • Bristol-Myers Squibb (BMS): A major pharmaceutical company. The acronym "BMS" is often used to prefix their investigational compounds. However, no public domain information was found for a compound with the specific number 604992.

  • Battery Management Systems (BMS): Electronic systems that manage rechargeable batteries.

  • Bare-Metal Stents (BMS): A type of stent used in coronary artery disease treatment.

Due to the absence of any specific information on "this compound," it is not possible to provide a comparison guide on its performance, detail experimental protocols, or create visualizations of its signaling pathways as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational data on the compound .

Further investigation would require access to proprietary databases of pharmaceutical companies or the publication of research explicitly identifying and characterizing a compound named this compound. Without such information, a comparative analysis remains unattainable.

Benchmarking BMS-604992: A Comparative Analysis of a First-Generation GHSR Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of BMS-604992, a first-generation growth hormone secretagogue receptor (GHSR) agonist, against subsequent compounds in its class. This analysis is supported by available preclinical data and detailed experimental methodologies.

This compound, also known as EX-1314, is a selective and orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It demonstrated high-affinity binding to the receptor with a Ki of 2.3 nM and potent functional activity with an EC50 of 0.4 nM.[1] Like other GHSR agonists, its mechanism of action involves mimicking the endogenous ligand ghrelin, which stimulates the release of growth hormone (GH) and promotes appetite and food intake. However, the clinical development of many early-generation ghrelin agonists, including this compound, was met with challenges, reportedly due to a lack of sustained efficacy and concerns over side effects, such as the irreversible inhibition of cytochrome P450 (CYP450) enzymes.[2][3][4][5][6]

This guide benchmarks this compound against more recent and clinically evaluated GHSR agonists, such as Anamorelin (B1277382) and Capromorelin, to provide a comparative perspective on their preclinical attributes.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and selected previous and later-generation GHSR agonists. Direct head-to-head comparative studies are limited in the public domain, and therefore, data has been compiled from various independent preclinical investigations.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound GHSR2.30.4
AnamorelinGHSRNot explicitly reportedSignificant agonist activity
CapromorelinGHSRNot explicitly reportedPotent agonist activity
Ibutamoren (MK-677)GHSRNot explicitly reportedPotent agonist activity

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey Findings
This compound RodentsPreclinical studies indicated stimulation of food intake.[7]
AnamorelinRats, MiceDose-dependently increased food intake and body weight. Stimulated GH release. Did not stimulate tumor growth in a lung cancer xenograft model.[8][9][10][11]
CapromorelinDogsSignificantly increased food intake and body weight.[12][13]
Ibutamoren (MK-677)-Demonstrated to increase the endogenous release of human growth hormone (HGH) and insulin-like growth factor-1 (IGF-1).[14]

Table 3: Safety Profile - Cytochrome P450 Inhibition

CompoundCYP450 Inhibition Profile
This compound Implicated in irreversible inhibition of CYP450 enzymes (specific isoforms and IC50 values not detailed in available literature).[2][3][4][5][6]
AnamorelinPreclinical data on CYP450 inhibition is not readily available in the public domain.
CapromorelinPreclinical data on CYP450 inhibition is not readily available in the public domain.
GSK1614343 (for comparison)Clean profile with IC50 value of ≥10 μM for major human CYP450 isoforms.[15]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches relevant to the study of this compound and other GHSR agonists, the following diagrams are provided.

GHSR_Signaling_Pathway GHSR Signaling Pathway BMS604992 This compound / Ghrelin GHSR GHSR (Gq-coupled Receptor) BMS604992->GHSR Binds and Activates PLC Phospholipase C (PLC) GHSR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., GH Secretion, Appetite Regulation) Ca_release->Downstream PKC->Downstream

Figure 1: Simplified signaling pathway of GHSR activation by agonists like this compound.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Animal_Models Animal Models (e.g., Rats, Mice) Compound_Admin Compound Administration (Oral gavage of this compound or comparator) Animal_Models->Compound_Admin Food_Intake Food Intake Monitoring Compound_Admin->Food_Intake Body_Weight Body Weight Measurement Compound_Admin->Body_Weight Blood_Sampling Blood Sampling (for GH analysis) Compound_Admin->Blood_Sampling Data_Analysis Data Analysis and Statistical Comparison Food_Intake->Data_Analysis Body_Weight->Data_Analysis Blood_Sampling->Data_Analysis

Figure 2: A general experimental workflow for assessing the in vivo efficacy of GHSR agonists.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of GHSR agonists.

In Vitro GHSR Binding Assay (General Protocol)

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human GHSR are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Competitive Binding Assay:

    • Membrane preparations are incubated with a radiolabeled GHSR ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compound (e.g., this compound).

    • Incubation is carried out at room temperature for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Food Intake and Body Weight Study in Rodents (General Protocol)

  • Animal Acclimation and Housing:

    • Male Sprague-Dawley rats or C57BL/6 mice are individually housed in cages with free access to standard chow and water.

    • Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

  • Compound Administration:

    • Test compounds (this compound or comparators) are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Animals are administered the compound or vehicle via oral gavage at a specified time each day.

  • Data Collection:

    • Food intake is measured daily by weighing the remaining food in the hopper. Spillage is accounted for.

    • Body weight is recorded daily at the same time.

  • Data Analysis:

    • Cumulative food intake and the change in body weight from baseline are calculated for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compounds to the vehicle control group.

Cytochrome P450 Inhibition Assay (General Protocol)

  • Incubation:

    • Human liver microsomes are incubated with a specific CYP450 probe substrate and varying concentrations of the test compound.

    • The reaction is initiated by the addition of NADPH.

  • Metabolite Quantification:

    • After a defined incubation period, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression.

Conclusion

This compound represented an early effort in the development of small-molecule GHSR agonists. While it demonstrated potent in vitro activity, its progression was likely hampered by factors that affected many first-generation compounds in this class, including potential for off-target effects such as CYP450 inhibition. Later-generation compounds like Anamorelin have undergone more extensive preclinical and clinical evaluation, providing a clearer picture of their therapeutic potential and safety profiles. The data presented in this guide highlights the evolution of GHSR agonists and underscores the importance of comprehensive preclinical assessment in drug development. For researchers in this field, understanding the trajectory from early compounds like this compound to more recent clinical candidates provides valuable insights into the structure-activity relationships and the optimization of pharmacokinetic and safety properties required for successful clinical translation.

References

Preclinical Data on BMS-604992 Remains Undisclosed in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches for preclinical data on the Bristol Myers Squibb (BMS) compound BMS-604992, no publicly available information on its mechanism of action, efficacy, safety profile, or comparative studies has been identified. As a result, the creation of a detailed comparison guide with experimental data, protocols, and visualizations as requested is not possible at this time.

Efforts to locate preclinical studies, pharmacological profiles, or any in vitro and in vivo data for this compound have been unsuccessful. Searches have not yielded any scientific publications, conference proceedings, or regulatory submissions that would contain the necessary information to fulfill the user's request for a comprehensive comparison guide. The information available in the public domain is limited to a mention of "this compound dihydrochloride" by a chemical supplier, which does not include any experimental data.

Without access to the fundamental preclinical data, the core requirements of the requested content, including quantitative data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be met.

It is important to note that pharmaceutical companies often do not disclose preclinical data for proprietary compounds that are in the early stages of development or for compounds that have been discontinued. The lack of public information on this compound suggests that it may fall into one of these categories.

Researchers, scientists, and drug development professionals seeking information on this particular compound are advised to monitor scientific literature and patent databases for any future disclosures by Bristol Myers Squibb. Direct inquiries to the company may be necessary to obtain specific information, subject to their disclosure policies.

Safety Operating Guide

Navigating the Disposal of BMS-604992: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like BMS-604992 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for this compound, based on available safety data.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, guidance can be drawn from information on its dihydrochloride (B599025) salt, this compound dihydrochloride (CAS No. 1469750-46-6). It is crucial to note that all waste disposal must comply with local, state, and federal regulations. Laboratory personnel should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedures

The following procedures are general guidelines and must be adapted to institutional and regulatory requirements.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and PPE, should be considered hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Storage:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound" or "this compound dihydrochloride"), the CAS number (1469750-46-6), and the appropriate hazard symbols.

    • Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.

    • Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Waste Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Summary of Chemical and Hazard Data

Due to the limited public availability of a specific SDS for this compound, a comprehensive table of quantitative data cannot be provided. However, based on the nature of similar investigational compounds, it should be treated as a potentially hazardous substance. The following table outlines the key information for this compound dihydrochloride.

ParameterInformation
Chemical Name This compound dihydrochloride
CAS Number 1469750-46-6[1]
Hazard Class To be determined by a full SDS. Assume it is hazardous.
Storage Store in a cool, dry, and well-ventilated area.
Incompatibilities To be determined by a full SDS. Avoid strong oxidizing agents.

Logical Workflow for Disposal

The proper disposal of this compound follows a clear and logical progression to ensure safety and compliance at every step. The following diagram illustrates this workflow.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Waste Collection & Storage cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generation of this compound Waste (Solid & Liquid) fume_hood->generate_waste segregate_waste Segregate from Non-Hazardous Waste generate_waste->segregate_waste collect_waste Collect in Labeled, Leak-Proof Hazardous Waste Containers segregate_waste->collect_waste store_waste Store in Designated Secondary Containment Area collect_waste->store_waste contact_ehs Contact Institutional EHS Department store_waste->contact_ehs disposal_pickup Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-604992

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines crucial safety protocols and logistical plans for the handling and disposal of BMS-604992. Given its likely classification as a potent, cytotoxic agent based on its investigation in oncology research, all personnel must adhere to these procedures to mitigate exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary objective when working with potent compounds like this compound is to prevent direct contact and inhalation. A multi-layered approach to PPE is mandatory.

PPE CategoryItemSpecifications and Procedures
Hand Protection Double GlovingWear two pairs of chemotherapy-grade, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff. Change the outer glove every 30-60 minutes or immediately upon suspected contamination.
Body Protection Disposable GownA disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. Gowns should have long sleeves and tight-fitting knit cuffs.
Respiratory Protection N95 or Higher RespiratorA fit-tested N95 respirator is the minimum requirement when handling the powdered form of the compound. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosol generation.
Foot Protection Shoe CoversDisposable, non-slip shoe covers must be worn over laboratory-dedicated footwear. Shoe covers should be removed and disposed of before exiting the designated handling area.

Operational Plan for Handling this compound

All handling of this compound must occur within a designated and clearly marked controlled area. Access to this area should be restricted to authorized and trained personnel.

Engineering Controls

The primary method for exposure control is the use of proper engineering controls.

  • Containment: All weighing and initial dilutions of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), commonly known as a powder hood. For sterile preparations, a compounding aseptic containment isolator (CACI) is required.

  • Ventilation: The laboratory must have a dedicated, non-recirculating ventilation system that is under negative pressure relative to adjacent areas.

Standard Operating Procedure
  • Preparation: Before beginning work, ensure all necessary PPE, handling equipment, and waste disposal containers are within the containment area.

  • Handling: Conduct all manipulations of the compound within the designated engineering control (BSC, CVE, or CACI). Use disposable plastic-backed absorbent pads to line the work surface.

  • Decontamination: After each procedure, decontaminate all surfaces within the containment area with an appropriate inactivating agent, followed by a cleaning agent.

  • Doffing PPE: Remove PPE in a designated area, starting with the outer gloves and moving to shoe covers, gown, face shield, goggles, and inner gloves. Respiratory protection is removed last after exiting the controlled area. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Cytotoxic waste must be segregated from all other waste streams.

Waste TypeContainerDisposal Procedure
Sharps Puncture-resistant, leak-proof sharps container with a purple lid.Needles, syringes, and other sharp objects contaminated with this compound.
Solid Waste Thick, leak-proof plastic bags or rigid containers, colored purple.Contaminated PPE, absorbent pads, vials, and other non-sharp disposable items.
Liquid Waste Labeled, leak-proof, and chemically resistant containers.Unused solutions or liquid waste containing this compound.

All cytotoxic waste must be collected by a licensed hazardous waste disposal service and incinerated at high temperatures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_exit Exit Procedure prep1 Don Appropriate PPE prep2 Prepare Containment Area (BSC/CVE) prep1->prep2 handle1 Weigh/Reconstitute this compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Segregate and Dispose of Cytotoxic Waste handle2->clean1 clean2 Decontaminate Work Surfaces clean1->clean2 exit1 Doff PPE in Designated Area clean2->exit1 exit2 Thorough Hand Washing exit1->exit2

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Controls

cluster_main Mitigation of Exposure Risk to this compound cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment cluster_admin Administrative Controls eng Engineering Controls (Primary) ppe Personal Protective Equipment (Secondary) bsc Biological Safety Cabinet cve Containment Ventilated Enclosure vent Negative Pressure Ventilation admin Administrative Controls (Tertiary) gloves Double Gloving gown Disposable Gown resp Respirator eye Goggles & Face Shield sop Standard Operating Procedures training Personnel Training access Restricted Access

Caption: Hierarchy of safety controls for handling potent compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.